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  • Product: Pyrido[2,3-b]pyrazine-8-carbaldehyde
  • CAS: 933716-73-5

Core Science & Biosynthesis

Foundational

Discovery of novel pyrido[2,3-b]pyrazine derivatives

An In-depth Technical Guide to the Discovery of Novel Pyrido[2,3-b]pyrazine Derivatives Executive Summary The pyrido[2,3-b]pyrazine core is a heterocyclic scaffold of significant interest in medicinal chemistry, demonstr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery of Novel Pyrido[2,3-b]pyrazine Derivatives

Executive Summary

The pyrido[2,3-b]pyrazine core is a heterocyclic scaffold of significant interest in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive overview for researchers and drug development professionals on the synthesis, biological evaluation, and therapeutic potential of novel derivatives based on this privileged structure. We will delve into efficient synthetic methodologies, including multicomponent reactions and phase-transfer catalysis, providing detailed, actionable protocols. Furthermore, this guide will explore the diverse therapeutic applications of these compounds, with a particular focus on their roles as antiviral, antibacterial, and anticancer agents. Key experimental workflows for assessing biological activity are presented, alongside a critical analysis of challenges such as off-target effects and future research directions. The overarching goal is to equip scientists with the foundational knowledge and practical insights required to accelerate the discovery and development of next-generation therapeutics derived from the pyrido[2,3-b]pyrazine scaffold.

Introduction: The Pyrido[2,3-b]pyrazine Scaffold - A Privileged Heterocycle in Medicinal Chemistry

The pyrido[2,3-b]pyrazine ring system, a fusion of pyridine and pyrazine rings, represents a class of nitrogen-containing heterocycles that has garnered substantial attention from the scientific community. Its unique electronic and structural features make it an attractive framework for the design of novel bioactive molecules.

Physicochemical Properties and Structural Features

The pyrido[2,3-b]pyrazine core is a planar, aromatic system. The presence of multiple nitrogen atoms allows for a rich network of hydrogen bonding interactions, both as donors and acceptors, which is crucial for molecular recognition by biological targets. The scaffold's rigidity can be beneficial for locking a molecule into a bioactive conformation, while the potential for substitution at various positions allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability.

Rationale for Exploration in Drug Discovery

The therapeutic potential of pyrido[2,3-b]pyrazine derivatives is exceptionally broad. Scientific literature has documented their efficacy in a multitude of disease areas.[1][2] These compounds have been investigated as:

  • Antiviral agents , particularly as non-nucleoside inhibitors of human cytomegalovirus (HCMV) DNA polymerase.[3]

  • Antibacterial agents , with some derivatives showing promising activity against clinically relevant bacterial strains.[4][5]

  • Anticancer agents through various mechanisms, including the inhibition of kinases such as PI3K, PKB, ALK, and components of the Wnt/β-catenin pathway.[1][2]

  • Pain management therapeutics as antagonists of the TRPV1 receptor.[1][2][6]

  • Anti-diabetic agents by inhibiting dipeptidyl peptidase IV.[1][2]

  • Anti-tuberculosis agents .[1][2]

This versatility underscores the scaffold's status as a "privileged structure" in medicinal chemistry, capable of interacting with a wide array of biological targets.[1][2]

Synthetic Strategies for Pyrido[2,3-b]pyrazine Derivatives

The efficient construction of the pyrido[2,3-b]pyrazine core and its subsequent diversification are critical for exploring the chemical space and developing structure-activity relationships (SAR).

Core Synthesis via Condensation Reactions

A common and effective method for synthesizing the pyrido[2,3-b]pyrazine backbone involves the condensation of a 2,3-diaminopyridine derivative with a 1,2-dicarbonyl compound. This approach can be adapted for multicomponent reactions, enhancing synthetic efficiency.

A recently developed multicomponent strategy involves the reaction of indane-1,3-dione, a substituted aromatic aldehyde, and 2-aminopyrazine in the presence of an acid catalyst like p-toluenesulfonic acid (p-TSA).[1][2] This one-pot synthesis is highly efficient for generating a library of diverse derivatives.

This protocol is based on the work of Rashid et al.[1][2]

Materials:

  • Indane-1,3-dione

  • Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde)

  • 2-Aminopyrazine

  • p-Toluenesulfonic acid (p-TSA)

  • Ethanol

  • Ethyl acetate

Procedure:

  • To a round-bottom flask, add indane-1,3-dione (1.0 mmol), the substituted aromatic aldehyde (1.0 mmol), and 2-aminopyrazine (1.0 mmol) in ethanol (15 mL).

  • Add p-TSA (0.2 mmol, 20 mol%).

  • Reflux the reaction mixture for approximately 9 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Collect the precipitated product by filtration.

  • Recrystallize the crude product from ethyl acetate to yield the pure pyrido[2,3-b]pyrazine derivative.

  • Dry the final product under vacuum.

Diagram: Multicomponent Synthesis Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Combine: - Indane-1,3-dione - Aromatic aldehyde - 2-Aminopyrazine - p-TSA in Ethanol B Reflux for 9 hours A->B Heat C Monitor by TLC B->C D Cool to RT C->D Reaction complete E Filter precipitate D->E F Recrystallize from Ethyl Acetate E->F G Dry under vacuum F->G

Caption: Workflow for the multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives.

Post-Synthetic Modifications and Diversification

Once the core is synthesized, further modifications can be made to explore SAR. N-alkylation is a common strategy to introduce diverse substituents.

Phase-transfer catalysis (PTC) provides a mild and efficient method for the N-alkylation of the pyrido[2,3-b]pyrazine-2,3-dione core.[4] This technique avoids harsh conditions and often leads to higher yields.

This protocol is conceptualized based on the principles described by El Yaqoubi et al.[4]

Materials:

  • 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione

  • Alkyl halide (e.g., ethyl iodide)

  • Potassium carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (TBAB) - Phase-transfer catalyst

  • Acetonitrile (CH₃CN)

Procedure:

  • Suspend 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione (1.0 mmol) and K₂CO₃ (2.5 mmol) in acetonitrile (20 mL).

  • Add TBAB (0.1 mmol, 10 mol%).

  • Add the alkyl halide (2.2 mmol) dropwise to the mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture to remove inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the N1,N4-dialkylated product.

Characterization of Novel Derivatives

The structures of newly synthesized compounds must be unambiguously confirmed. Standard analytical techniques include:

  • NMR Spectroscopy (¹H and ¹³C): To determine the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point Analysis: To assess the purity of the synthesized compound.

  • FT-IR Spectroscopy: To identify functional groups present in the molecule.[1][2]

Biological Evaluation and Therapeutic Applications

Antiviral Activity: Targeting Herpesviruses

A promising application of pyrido[2,3-b]pyrazine derivatives is in the treatment of herpesvirus infections, particularly HCMV.[3]

Certain pyrido[2,3-b]pyrazine derivatives act as non-nucleoside inhibitors of the HCMV DNA polymerase.[3] Unlike nucleoside analogs that act as chain terminators after being incorporated into the growing DNA strand, these compounds are thought to bind to an allosteric site on the polymerase, inducing a conformational change that inhibits its enzymatic activity.

Diagram: Proposed Antiviral Mechanism

G cluster_0 HCMV Replication cluster_1 Inhibition Pathway A Viral DNA B HCMV DNA Polymerase A->B D Replicated Viral DNA B->D DNA Synthesis Y Inactive Polymerase Complex C dNTPs C->B Z Infection Spread D->Z Progeny Virions X Pyrido[2,3-b]pyrazine Derivative X->B Binds to allosteric site Y->Z Blocks

Caption: Inhibition of HCMV DNA polymerase by a pyrido[2,3-b]pyrazine derivative.

Cell Culture and Virus:

  • Human foreskin fibroblasts (HFFs) are cultured in appropriate media (e.g., DMEM with 10% FBS).

  • HCMV strains (e.g., AD169) are propagated in HFFs.

Procedure (Plaque Reduction Assay):

  • Seed HFFs in 6-well plates and grow to confluence.

  • Remove the growth medium and infect the cell monolayer with HCMV at a known multiplicity of infection (MOI) for 1-2 hours.

  • Prepare serial dilutions of the test compounds in the assay medium.

  • Remove the viral inoculum and overlay the cells with a medium containing the test compound and a gelling agent (e.g., carboxymethylcellulose).

  • Incubate the plates for 7-10 days until viral plaques are visible.

  • Fix and stain the cells (e.g., with crystal violet).

  • Count the number of plaques in each well.

  • Calculate the EC₅₀ (the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control).

  • A parallel cytotoxicity assay (e.g., MTT or MTS) should be performed to determine the CC₅₀ and calculate the selectivity index (SI = CC₅₀/EC₅₀).

CompoundEC₅₀ (µM)Cytotoxicity (CC₅₀, µM)Selectivity Index (SI)Reference
27 0.33>40>120[3]
23 Varies>40>120[3]
28 Varies>40>120[3]

Note: Specific EC₅₀ values for compounds 23 and 28 were not explicitly stated in the abstract but were noted to have a superior therapeutic index.

Antibacterial Potential

Computational studies suggest that some pyrido[2,3-b]pyrazine derivatives may exert their antibacterial effect by inhibiting DNA gyrase, an essential bacterial enzyme involved in DNA replication.[4] The compounds are proposed to bind to the active site of the enzyme, preventing its function.

Procedure (Broth Microdilution Method):

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a bacterial growth medium (e.g., Mueller-Hinton broth).

  • Inoculate each well with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

CompoundS. aureus MIC (mg/mL)B. cereus MIC (mg/mL)E. coli MIC (mg/mL)Reference
Thio-derivative0.0780.0780.625
2a Significant ActivityNot ReportedSignificant Activity[4]
2c Significant ActivityNot ReportedSignificant Activity[4]
2d Noteworthy InhibitionNot ReportedNoteworthy Inhibition[4]

Note: Specific MIC values for compounds 2a, 2c, and 2d were not provided in the abstract but their activity was highlighted.

Anticancer Applications: Kinase Inhibition and Beyond

The pyrido[2,3-b]pyrazine scaffold has been identified as a core structure in various kinase inhibitors.[1][2] Its ability to form key hydrogen bonds within the ATP-binding pocket of kinases makes it a valuable starting point for designing targeted cancer therapies. Further research is needed to elucidate the specific kinases inhibited by novel derivatives and their downstream effects on cancer cell signaling pathways.

Other Emerging Applications

Beyond infectious diseases and oncology, these derivatives show potential in materials science and diagnostics. They have been investigated for their non-linear optical (NLO) properties and as components in electrochemical DNA sensors.[1][2][7]

Challenges and Future Directions

Overcoming Off-Target Effects (e.g., hERG Inhibition)

A significant challenge in drug development is minimizing off-target effects. For some classes of compounds, inhibition of the hERG potassium channel is a major concern due to the risk of cardiac arrhythmias. Studies on pyrido[2,3-b]pyrazine derivatives have shown that modifying lipophilicity can reduce hERG inhibition, improving the safety profile of these compounds.[3] For example, reducing lipophilicity in 2-substituted derivatives generally led to decreased hERG inhibition.[3]

Structure-Activity Relationship (SAR) Studies

Systematic exploration of the chemical space around the pyrido[2,3-b]pyrazine core is essential for optimizing potency and selectivity. Key areas for SAR exploration include:

  • Substitution at the 2-position: This has been shown to significantly impact anti-herpetic activity and hERG inhibition.[3]

  • N-alkylation: The nature of the alkyl or aryl groups on the pyrazine nitrogens can influence antibacterial activity.[4]

  • Substitution on the pyridine ring: This can be used to modulate physicochemical properties.

Future Outlook

The discovery of novel pyrido[2,3-b]pyrazine derivatives remains a vibrant and promising area of research. Future efforts should focus on:

  • Integrating computational methods, such as molecular docking and DFT calculations, to guide the design of more potent and selective compounds.[4]

  • Expanding the scope of biological screening to identify new therapeutic applications.

  • Conducting preclinical in vivo studies to validate the therapeutic potential of lead compounds.

The versatility and proven track record of the pyrido[2,3-b]pyrazine scaffold ensure that it will continue to be a valuable source of new drug candidates for the foreseeable future.

References

  • Rashid, M., Khalid, M., Ashraf, A., Saleem, T., Shafiq, I., Shakil, M. A., Zainab, B., El-kott, A. F., Yaqub, M., & Shafiq, Z. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13(49), 34873–34887. [Link]

  • Rashid, M., Khalid, M., Ashraf, A., Saleem, T., Shafiq, I., Shakil, M. A., Zainab, B., El-kott, A. F., Yaqub, M., & Shafiq, Z. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. National Center for Biotechnology Information. [Link]

  • (2024). Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. ChemMedChem. [Link]

  • Kandri Rodi, Y., El-Ghozlani, M., El-Mellouki, F., & Bentiss, F. (2017). ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 16(1), 118-123. [Link]

  • Rashid, M., Khalid, M., Ashraf, A., Saleem, T., Shafiq, I., Shakil, M. A., Zainab, B., El-kott, A. F., Yaqub, M., & Shafiq, Z. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Publishing. [Link]

  • El Yaqoubi, M., et al. (2025). Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. ResearchGate. [Link]

  • (Year not available). [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. PubMed. [Link]

  • (2010). Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. PubMed. [Link]

Sources

Exploratory

An In-Depth Technical Guide to Pyrido[2,3-b]pyrazine-8-carbaldehyde: Synthesis, Characterization, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Pyrido[2,3-b]pyrazine-8-carbaldehyde (C₈H₅N₃O), a heterocyclic aldehyde with significant potential in medicinal chemistry and materials science. Drawing upon established synthetic methodologies and spectroscopic principles, this document details a proposed synthetic route, predicts its physicochemical and spectral properties, and outlines key synthetic transformations of the aldehyde functionality. This guide is intended to serve as a foundational resource for researchers interested in the exploration and utilization of this promising scaffold.

Introduction to the Pyrido[2,3-b]pyrazine Scaffold

The pyrido[2,3-b]pyrazine core is a nitrogen-containing heterocyclic system that has garnered considerable attention in the field of medicinal chemistry.[1][2] Derivatives of this scaffold have been reported to exhibit a wide range of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties.[3] The unique electronic properties of this fused ring system also make it an attractive candidate for applications in materials science, particularly in the development of organic electronics.[4] The introduction of a carbaldehyde group at the 8-position of the pyrido[2,3-b]pyrazine ring system provides a versatile synthetic handle for further molecular elaboration, opening avenues for the creation of diverse chemical libraries for drug discovery and the development of novel functional materials.

Physicochemical and Spectroscopic Profile

PropertyPredicted ValueSource
Molecular Formula C₈H₅N₃O-
Molecular Weight 159.15 g/mol [5]
CAS Number 933716-73-5[5]
Appearance Likely a yellow to brown solidGeneral observation for similar aromatic aldehydes
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Chloroform)General observation for similar heterocyclic compounds
Melting Point Expected to be >150 °CGeneral observation for rigid aromatic systems

Predicted Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show signals in the aromatic region (δ 7.0-9.5 ppm). The aldehyde proton should appear as a singlet at approximately δ 10.0-10.5 ppm. The protons on the pyridine and pyrazine rings will exhibit characteristic doublet and triplet splitting patterns.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will show a characteristic signal for the aldehyde carbonyl carbon in the range of δ 190-200 ppm. Aromatic carbons will resonate between δ 120-160 ppm.

  • Infrared (IR) Spectroscopy (ATR): The IR spectrum will be characterized by a strong carbonyl (C=O) stretching vibration around 1700-1720 cm⁻¹.[6] Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹, and C=N and C=C stretching vibrations will appear in the 1400-1600 cm⁻¹ region. A characteristic, though weaker, C-H stretch for the aldehyde is expected around 2720 cm⁻¹.[7]

  • Mass Spectrometry (MS): The electron impact (EI) mass spectrum is predicted to show a prominent molecular ion peak (M⁺) at m/z 159. The fragmentation pattern would likely involve the loss of CO (m/z 131) and subsequent fragmentation of the heterocyclic core.[8]

Proposed Synthesis of Pyrido[2,3-b]pyrazine-8-carbaldehyde

A plausible and efficient synthetic route to Pyrido[2,3-b]pyrazine-8-carbaldehyde involves a two-step sequence starting from a readily available precursor, 2,3-diaminopyridine. This strategy is based on well-established methodologies for the synthesis of quinoxalines and related heterocyclic systems.[2]

Synthesis cluster_step1 Step 1: Synthesis of 8-methylpyrido[2,3-b]pyrazine cluster_step2 Step 2: Oxidation to the Aldehyde A 2,3-Diaminopyridine C 8-methylpyrido[2,3-b]pyrazine A->C Condensation (e.g., in Ethanol, reflux) B Methylglyoxal B->C D 8-methylpyrido[2,3-b]pyrazine F Pyrido[2,3-b]pyrazine-8-carbaldehyde D->F Riley Oxidation (e.g., in Dioxane, reflux) E Selenium Dioxide (SeO₂) E->F

Figure 1: Proposed two-step synthesis of Pyrido[2,3-b]pyrazine-8-carbaldehyde.

Step 1: Synthesis of 8-methylpyrido[2,3-b]pyrazine

Protocol:

  • Reaction Setup: To a solution of 2,3-diaminopyridine (1.0 eq) in ethanol, add methylglyoxal (1.1 eq, typically as a 40% aqueous solution).

  • Reaction Conditions: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. Otherwise, concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford 8-methylpyrido[2,3-b]pyrazine.

Causality: The condensation of a 1,2-diamine with a 1,2-dicarbonyl compound is a classic and highly efficient method for the synthesis of pyrazine and related fused heterocyclic systems. The reaction is typically acid-catalyzed or can proceed thermally.

Step 2: Oxidation of 8-methylpyrido[2,3-b]pyrazine to Pyrido[2,3-b]pyrazine-8-carbaldehyde

Protocol:

  • Reaction Setup: In a flask equipped with a reflux condenser, dissolve 8-methylpyrido[2,3-b]pyrazine (1.0 eq) in a suitable solvent such as dioxane or a mixture of dioxane and water.

  • Reagent Addition: Add selenium dioxide (1.1-1.5 eq) to the solution.

  • Reaction Conditions: Heat the mixture to reflux for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture to remove the precipitated elemental selenium. The filtrate is then concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield Pyrido[2,3-b]pyrazine-8-carbaldehyde.

Causality: The Riley oxidation is a well-established method for the oxidation of activated methyl or methylene groups to the corresponding carbonyl compounds.[9] The methyl group at the 8-position of the pyrido[2,3-b]pyrazine ring is activated by the adjacent aromatic system, making it a suitable substrate for this transformation.[10]

Synthetic Utility: Key Reactions of the Aldehyde Functionality

The aldehyde group of Pyrido[2,3-b]pyrazine-8-carbaldehyde is a versatile functional group that can participate in a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions. This section details protocols for three fundamental transformations: the Wittig reaction, reductive amination, and the Knoevenagel condensation.

Reactions cluster_wittig Wittig Reaction cluster_reductive_amination Reductive Amination cluster_knoevenagel Knoevenagel Condensation Start Pyrido[2,3-b]pyrazine-8-carbaldehyde Alkene Alkene Derivative Start->Alkene C=C bond formation SubstitutedAmine Substituted Amine Derivative Start->SubstitutedAmine C-N bond formation CondensationProduct Condensation Product Start->CondensationProduct C=C bond formation Wittig Phosphonium Ylide Wittig->Alkene Amine Primary/Secondary Amine Amine->SubstitutedAmine ReducingAgent Reducing Agent (e.g., NaBH₃CN) ReducingAgent->SubstitutedAmine ActiveMethylene Active Methylene Compound (e.g., Malononitrile) ActiveMethylene->CondensationProduct

Figure 2: Key synthetic transformations of Pyrido[2,3-b]pyrazine-8-carbaldehyde.

Wittig Reaction for Alkene Synthesis

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones.[11]

Protocol:

  • Ylide Generation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend the desired phosphonium salt (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C and add a strong base such as n-butyllithium (1.1 eq) dropwise. Stir the resulting colored solution (ylide) at 0 °C for 30 minutes.

  • Aldehyde Addition: Dissolve Pyrido[2,3-b]pyrazine-8-carbaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quenching and Extraction: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired alkene derivative.

Causality: The nucleophilic carbon of the phosphonium ylide attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a betaine intermediate, which then collapses to form the alkene and triphenylphosphine oxide.[12]

Reductive Amination for Amine Synthesis

Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds.[13]

Protocol:

  • Reaction Setup: To a solution of Pyrido[2,3-b]pyrazine-8-carbaldehyde (1.0 eq) in a suitable solvent like methanol, add the desired primary or secondary amine (1.1 eq) and ammonium chloride (1.2 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding iminium ion intermediate.

  • Reduction: Add a mild reducing agent such as sodium cyanoborohydride (1.5 eq) in portions.[14]

  • Reaction Progression: Stir the reaction at room temperature for 12-24 hours.

  • Work-up and Purification: Quench the reaction by adding water and then basify with a solution of sodium carbonate. Extract the product with dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate and concentrate. Purify the crude product by column chromatography to yield the substituted amine derivative.

Causality: The reaction proceeds via the initial formation of a hemiaminal, which then dehydrates to form an iminium ion. The iminium ion is then reduced by the hydride reagent to the corresponding amine. Sodium cyanoborohydride is a particularly effective reagent as it selectively reduces the iminium ion in the presence of the starting aldehyde.[15]

Knoevenagel Condensation for the Synthesis of Electron-Deficient Alkenes

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde or ketone, followed by dehydration.[5]

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve Pyrido[2,3-b]pyrazine-8-carbaldehyde (1.0 eq) and an active methylene compound such as malononitrile (1.1 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or ammonium acetate.

  • Reaction Conditions: Stir the mixture at room temperature or gently heat to 50-60 °C for 2-4 hours. The product often precipitates from the reaction mixture upon formation.

  • Isolation: Cool the reaction mixture to room temperature and collect the precipitated solid by filtration. Wash the solid with cold ethanol and dry under vacuum to obtain the pure condensation product.

Causality: The basic catalyst deprotonates the active methylene compound to generate a nucleophilic enolate, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a new carbon-carbon double bond.[16]

Safety and Handling

Pyrido[2,3-b]pyrazine-8-carbaldehyde should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[5]

Conclusion

Pyrido[2,3-b]pyrazine-8-carbaldehyde represents a valuable and versatile building block for the synthesis of a wide range of novel compounds with potential applications in drug discovery and materials science. This guide provides a comprehensive, albeit partially predictive, framework for its synthesis, characterization, and synthetic manipulation. The detailed protocols and mechanistic insights are intended to empower researchers to explore the full potential of this promising heterocyclic aldehyde.

References

  • (PDF) Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity - ResearchGate. (2025-09-16). Retrieved from [Link]

  • Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties - RSC Publishing. (2022-03-01). Retrieved from [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - NIH. (2023-11-01). Retrieved from [Link]

  • Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (2018-02-06). Retrieved from [Link]

  • Riley oxidation - Wikipedia. (n.d.). Retrieved from [Link]

  • IR: aldehydes. (n.d.). Retrieved from [Link]

  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K. (2024-09-10). Retrieved from [Link]

  • The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds | Scilit. (n.d.). Retrieved from [Link]

  • 19.14: Spectroscopy of Aldehydes and Ketones - Chemistry LibreTexts. (2024-09-30). Retrieved from [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017-09-01). Retrieved from [Link]

  • The use of selenium (IV) oxide to oxidize aromatic methyl groups. - Emporia ESIRC. (2012-07-09). Retrieved from [Link]

  • Sodium cyanoborohydride - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Wittig reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Myers Chem 115. (n.d.). Retrieved from [Link]

  • [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives] - PubMed. (n.d.). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Utilizing Pyrido[2,3-b]pyrazine-8-carbaldehyde in Multicomponent Reactions

Introduction: The Strategic Value of the Pyrido[2,3-b]pyrazine Scaffold The pyrido[2,3-b]pyrazine core is a privileged heterocyclic motif in modern medicinal chemistry.[1][2][3] Its rigid, planar structure, rich in nitro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pyrido[2,3-b]pyrazine Scaffold

The pyrido[2,3-b]pyrazine core is a privileged heterocyclic motif in modern medicinal chemistry.[1][2][3] Its rigid, planar structure, rich in nitrogen atoms, serves as an excellent scaffold for designing molecules that can interact with a variety of biological targets.[4][5][6] Compounds incorporating this framework have shown a wide spectrum of pharmacological activities, acting as potent enzyme inhibitors and receptor modulators.[5][7] The strategic derivatization of this core is therefore a key objective in the pursuit of novel therapeutic agents. This application note focuses on the utility of a key building block, Pyrido[2,3-b]pyrazine-8-carbaldehyde, in the realm of multicomponent reactions (MCRs) – a powerful tool for the rapid generation of molecular diversity.[8][9][10]

The Power of Multicomponent Reactions in Drug Discovery

Multicomponent reactions are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials.[8][10][11] This approach is highly valued in drug discovery for its efficiency, atom economy, and the ability to rapidly assemble libraries of complex molecules from simple precursors.[10][11] Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly prominent for their robustness and the diverse range of functional groups that can be introduced in a single step.[12][13][14]

This guide provides detailed protocols and insights for employing Pyrido[2,3-b]pyrazine-8-carbaldehyde in one of the most versatile MCRs: the Ugi four-component reaction (Ugi-4CR).

Featured Multicomponent Reaction: The Ugi Four-Component Reaction (Ugi-4CR)

The Ugi-4CR is a cornerstone of combinatorial chemistry, enabling the synthesis of α-acetamido carboxamides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[14][15] The reaction proceeds through a series of equilibria, culminating in an irreversible Mumm rearrangement to yield the final, stable product.[15] The versatility of the Ugi reaction allows for the creation of vast chemical libraries by simply varying the four input components.

Mechanistic Rationale

The generally accepted mechanism for the Ugi-4CR involves the initial formation of an imine from the aldehyde and amine.[12][15] This is followed by protonation by the carboxylic acid to form an iminium ion, which is then attacked by the nucleophilic isocyanide. The resulting nitrilium ion intermediate is trapped by the carboxylate anion, leading to a transient intermediate that undergoes the aforementioned Mumm rearrangement to furnish the final α-acylamino amide product.[15]

Ugi_Mechanism General Ugi-4CR Mechanism Aldehyde R1-CHO (Aldehyde) Imine Imine Aldehyde->Imine -H2O Amine R2-NH2 (Amine) Amine->Imine CarboxylicAcid R3-COOH (Carboxylic Acid) Iminium Iminium Ion CarboxylicAcid->Iminium Isocyanide R4-NC (Isocyanide) Nitrilium Nitrilium Intermediate Isocyanide->Nitrilium Imine->Iminium + H+ Iminium->Nitrilium Adduct Intermediate Adduct Nitrilium->Adduct + R3-COO- Product α-Acylamino Amide (Final Product) Adduct->Product Mumm Rearrangement Experimental_Workflow Ugi-4CR Experimental Workflow A 1. Reagent Preparation Dissolve Pyrido[2,3-b]pyrazine-8-carbaldehyde (1.0 mmol) and Benzylamine (1.0 mmol) in Methanol (10 mL). B 2. Initial Reaction Stir the mixture at room temperature for 30 minutes to facilitate imine formation. A->B C 3. Addition of Components Add Acetic Acid (1.0 mmol) followed by tert-Butyl isocyanide (1.0 mmol) to the reaction mixture. B->C D 4. Reaction Monitoring Stir at room temperature for 24-48 hours. Monitor progress by TLC (e.g., 7:3 Ethyl Acetate:Hexane). C->D E 5. Work-up Remove solvent under reduced pressure. Partition the residue between Ethyl Acetate and saturated NaHCO3 (aq). D->E F 6. Purification Separate the organic layer, dry over Na2SO4, filter, and concentrate. Purify by column chromatography. E->F G 7. Characterization Analyze the purified product by NMR, IR, and MS. F->G

Caption: Step-by-step workflow for the Ugi-4CR protocol.

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add Pyrido[2,3-b]pyrazine-8-carbaldehyde (159 mg, 1.0 mmol) and anhydrous methanol (10 mL). Stir until the aldehyde is fully dissolved.

  • Amine Addition: Add benzylamine (109 µL, 1.0 mmol) to the solution.

  • Imine Formation: Stir the reaction mixture at room temperature for 30 minutes. The formation of the imine is a crucial pre-equilibrium step. [15]4. Acid and Isocyanide Addition: Sequentially add glacial acetic acid (57 µL, 1.0 mmol) and tert-butyl isocyanide (113 µL, 1.0 mmol) to the flask. Caution: Isocyanides are toxic and have a strong, unpleasant odor. This step must be performed in a well-ventilated fume hood.

  • Reaction Progression: Seal the flask and stir the mixture at room temperature for 24 to 48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC), observing the consumption of the aldehyde.

  • Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Aqueous Work-up: Redissolve the residue in ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 15 mL) to remove excess acetic acid, followed by brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS).

Rationale for Experimental Choices
  • Solvent: Methanol is a common solvent for Ugi reactions as it effectively dissolves the starting materials and intermediates. [16]Anhydrous conditions are preferred to minimize side reactions.

  • Stoichiometry: An equimolar ratio of the four components is typically used to maximize the yield of the desired product.

  • Temperature: The Ugi reaction generally proceeds efficiently at room temperature, making it an energy-efficient process. [16]* Work-up: The aqueous wash with sodium bicarbonate is essential to neutralize the carboxylic acid and facilitate a cleaner separation during purification.

Expected Outcomes and Scope for Diversity

This protocol is expected to yield the corresponding α-acylamino amide incorporating the Pyrido[2,3-b]pyrazine moiety. The true power of this methodology lies in its adaptability. By systematically varying each of the four components, a diverse library of compounds can be rapidly synthesized.

ComponentExamples of Diverse InputsPotential for Pharmacological Modulation
Amine Anilines, aliphatic amines, amino acid estersModifies lipophilicity, hydrogen bonding capacity, and steric bulk.
Isocyanide Cyclohexyl isocyanide, ethyl isocyanoacetate, functionalized isocyanidesIntroduces a wide range of side chains for target interaction.
Carboxylic Acid Formic acid, propionic acid, benzoic acid, heterocyclic acidsAlters the acyl group, influencing metabolic stability and binding.

Conclusion

Pyrido[2,3-b]pyrazine-8-carbaldehyde is a highly valuable building block for the synthesis of novel, complex heterocyclic structures through multicomponent reactions. The Ugi-4CR protocol detailed herein provides a reliable and efficient pathway to generate libraries of diverse molecules based on this privileged scaffold. This approach accelerates the drug discovery process by enabling the rapid exploration of chemical space around a core of known biological relevance.

References

  • A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water. MDPI. Available at: [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. National Institutes of Health. Available at: [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. Royal Society of Chemistry. Available at: [Link]

  • Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Passerini Reaction. Organic Chemistry Portal. Available at: [Link]

  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis Online. Available at: [Link]

  • (PDF) Multicomponent synthesis of heterocyclic compounds. ResearchGate. Available at: [Link]

  • Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. MDPI. Available at: [Link]

  • Role of pyridines as enzyme inhibitors in medicinal chemistry. ResearchGate. Available at: [Link]

  • Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. Springer. Available at: [Link]

  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Taylor & Francis Online. Available at: [Link]

  • Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. National Institutes of Health. Available at: [Link]

  • Development of Novel One-Pot Multicomponent Reactions for the Synthesis of Bioactive Sulphur Heterocycles. IJMRA. Available at: [Link]

  • Ugi Four-Component Reactions Using Alternative Reactants. National Institutes of Health. Available at: [Link]

  • Passerini reaction.docx(54.3 KB). Available at: [Link]

  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI. Available at: [Link]

  • From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. MDPI. Available at: [Link]

  • Multi-Component Reactions in Heterocyclic Chemistry. Springer. Available at: [Link]

  • (PDF) Synthesis of natural product hybrids by the Ugi reaction in complex media containing plant extracts. ResearchGate. Available at: [Link]

  • Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. PubMed. Available at: [Link]

  • Ugi Multicomponent Reaction Based Synthesis of Medium-Sized Rings. ResearchGate. Available at: [Link]

  • Fast and efficient solvent-free Passerini reaction. ResearchGate. Available at: [Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. National Institutes of Health. Available at: [Link]

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Application

Application Notes and Protocols for the Development of Antibacterial Agents from Pyrido[2,3-b]pyrazine

Introduction: The Imperative for Novel Antibacterial Scaffolds The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can circumvent existing resistance mechanisms...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antibacterial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can circumvent existing resistance mechanisms. The pyrido[2,3-b]pyrazine core, a heterocyclic aromatic compound, has emerged as a promising scaffold in medicinal chemistry due to its diverse biological activities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development of antibacterial agents derived from the pyrido[2,3-b]pyrazine scaffold. We will delve into the synthesis, in vitro evaluation, and mechanistic elucidation of these compounds, offering both theoretical insights and detailed experimental protocols.

I. Synthesis of the Pyrido[2,3-b]pyrazine Scaffold and its Derivatives

The synthetic route to pyrido[2,3-b]pyrazine derivatives is a critical starting point. A common and effective method involves a multi-step synthesis commencing from 5-bromo-2,3-diaminopyridine and oxalic acid.[1] This foundational scaffold can then be further modified, for instance, through N-alkylation, to generate a library of derivatives for structure-activity relationship (SAR) studies.

Protocol 1: Synthesis of 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione

This protocol outlines the initial three-step synthesis to create the core pyrido[2,3-b]pyrazine structure.[1]

Step 1: Synthesis of 7-bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione from 5-bromo-2,3-diaminopyridine and Oxalic Acid

  • Reaction Setup: In a round-bottom flask, combine 5-bromo-2,3-diaminopyridine (1 equivalent) and oxalic acid (1.2 equivalents).

  • Solvent and Reflux: Add a suitable solvent such as a mixture of ethanol and water. Heat the mixture to reflux for 4-6 hours.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield 7-bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione.

Step 2 & 3: Conversion to the Dithione Derivative (Optional but recommended for enhanced activity)

The resulting dione can be converted to the more active 2,3-dithione derivative. This involves a two-step process using a thionating agent like Lawesson's reagent. The presence of thiocarbonyl groups has been shown to be favorable for antibacterial activity.

Protocol 2: N-Alkylation of 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione

Further diversification of the scaffold can be achieved through N-alkylation at positions 1 and 4 of the pyrazine ring. This allows for the exploration of how different side chains impact antibacterial potency.

  • Reaction Setup: To a solution of 7-bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 2.5 equivalents).

  • Addition of Alkylating Agent: Add the desired alkyl halide (e.g., butyl bromide, 2.2 equivalents) to the mixture.[2]

  • Phase-Transfer Catalyst: The addition of a phase-transfer catalyst, such as tetra-n-butylammonium bromide (TBAB), can facilitate the reaction.[3]

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitoring and Work-up: Monitor the reaction by TLC. Once complete, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.[4]

Synthesis_Workflow A 5-bromo-2,3-diaminopyridine + Oxalic Acid B 7-bromo-1,4-dihydropyrido [2,3-b]pyrazine-2,3-dione A->B C N1,N4-dialkylated Derivatives B->C MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate 96-well Plate A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate at 37°C (18-24h) C->D E Read MIC (Lowest concentration with no growth) D->E

Figure 2: Workflow for the broth microdilution MIC assay.

Data Presentation: Antibacterial Activity of Pyrido[2,3-b]pyrazine Derivatives

The following table summarizes the reported MIC values for a selection of pyrido[2,3-b]pyrazine derivatives against common bacterial pathogens.

CompoundDerivative TypeS. aureus (mg/mL)B. cereus (mg/mL)E. coli (mg/mL)S. typhi (mg/mL)Reference
1 2,3-dithione0.0780.0780.6251.25[1]
2 Side-chain derivative1.5 - 51.5 - 51.5 - 51.5 - 5
3 Side-chain derivative1.5 - 51.5 - 51.5 - 51.5 - 5
4 Side-chain derivative1.5 - 51.5 - 51.5 - 51.5 - 5
5 Side-chain derivative1.5 - 51.5 - 51.5 - 51.5 - 5

III. Evaluation of Cytotoxicity

While potent antibacterial activity is desired, it is equally crucial to assess the potential toxicity of new compounds to mammalian cells. A high therapeutic index (the ratio of the toxic dose to the therapeutic dose) is a key characteristic of a viable drug candidate. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.

Protocol 4: MTT Cytotoxicity Assay
  • Cell Seeding:

    • Seed a suitable mammalian cell line (e.g., Vero, HepG2) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • After 24 hours, remove the old medium and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition and Incubation:

    • Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).

    • Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • After the incubation with MTT, carefully remove the medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Data Presentation: Cytotoxicity of Pyrido[2,3-b]pyrazine Derivatives
CompoundCell LineIC₅₀ (µM)Reference
Compound 4 MCF-70.57[5]
Compound 11 MCF-71.31[5]
Compound 4 HepG21.13[5]
Compound 11 HepG20.99[5]
Compound 27 MRC-5, HFF-1, Vero> 40[6]
Compound 28 Not specified23[6]

IV. Mechanistic Insights: How do Pyrido[2,3-b]pyrazines Exert their Antibacterial Effect?

Understanding the mechanism of action of a new class of antibacterial agents is paramount for their rational optimization and for predicting potential resistance mechanisms. For pyrido[2,3-b]pyrazine derivatives, evidence suggests a multi-faceted mode of action.

Primary Target: DNA Gyrase and Topoisomerase IV

Several studies have pointed towards the bacterial type II topoisomerases, DNA gyrase and topoisomerase IV, as primary targets for pyrido[2,3-b]pyrazine derivatives. [4]These enzymes are essential for bacterial DNA replication, repair, and transcription, making them validated targets for antibacterial drugs (e.g., fluoroquinolones). Molecular docking studies have shown that these compounds can fit into the ATP-binding pocket of DNA gyrase, thereby inhibiting its enzymatic activity. [4]

Analogy to Quinoxalines: Oxidative Stress and DNA Damage

The pyrido[2,3-b]pyrazine scaffold shares structural similarities with quinoxaline antibiotics. Quinoxaline 1,4-di-N-oxides are known to be bioreductively activated under hypoxic conditions, leading to the generation of reactive oxygen species (ROS). [7][8]These ROS can cause widespread damage to cellular components, including DNA, leading to bacterial cell death. [7][8]It is plausible that some pyrido[2,3-b]pyrazine derivatives, particularly the 1,4-dioxide derivatives, may share this mechanism of action, contributing to their bactericidal activity. [9]

MoA_Pathway cluster_drug Pyrido[2,3-b]pyrazine Derivative cluster_targets Bacterial Targets cluster_effects Cellular Effects Drug Compound Gyrase DNA Gyrase / Topo IV Drug->Gyrase Inhibition ROS Reactive Oxygen Species (ROS) Generation Drug->ROS Induction (putative) DNA_rep Inhibition of DNA Replication & Repair Gyrase->DNA_rep DNA_dam DNA Damage ROS->DNA_dam Cell_death Bacterial Cell Death DNA_rep->Cell_death DNA_dam->Cell_death

Figure 3: Proposed mechanism of action for antibacterial pyrido[2,3-b]pyrazine derivatives.

V. In Vivo Efficacy Assessment

Promising in vitro activity and a favorable cytotoxicity profile warrant the evaluation of a compound's efficacy in a relevant animal model of infection. The mouse thigh infection model is a commonly used preclinical model to assess the in vivo efficacy of antibacterial agents.

Protocol 5: Generalized Mouse Thigh Infection Model
  • Animal Model: Use immunocompetent or neutropenic mice (e.g., Swiss Webster or BALB/c). Neutropenia can be induced by cyclophosphamide administration to mimic the condition of immunocompromised patients.

  • Infection:

    • Prepare a logarithmic-phase culture of the test bacterium (e.g., S. aureus, E. coli).

    • Inject a defined inoculum (e.g., 10⁶ - 10⁷ CFU) into the thigh muscle of each mouse.

  • Treatment:

    • At a specified time post-infection (e.g., 1-2 hours), administer the test compound via a clinically relevant route (e.g., intravenous, oral).

    • Include a vehicle control group and a positive control group treated with a standard-of-care antibiotic.

  • Efficacy Readout:

    • At various time points post-treatment (e.g., 24 hours), euthanize the mice.

    • Aseptically remove the infected thigh muscle, homogenize it in sterile saline, and perform serial dilutions.

    • Plate the dilutions onto appropriate agar plates to determine the bacterial load (CFU/gram of tissue).

  • Data Analysis:

    • Compare the bacterial burden in the treated groups to the vehicle control group to determine the reduction in bacterial load. A statistically significant reduction indicates in vivo efficacy.

VI. Conclusion and Future Directions

The pyrido[2,3-b]pyrazine scaffold represents a versatile and promising platform for the discovery of novel antibacterial agents. The synthetic accessibility of this core allows for extensive chemical modifications to optimize potency and pharmacokinetic properties. The detailed protocols and conceptual framework provided in this document offer a systematic approach to advance pyrido[2,3-b]pyrazine-based compounds from initial synthesis to preclinical evaluation.

Future research should focus on:

  • Expanding the chemical diversity of the pyrido[2,3-b]pyrazine library to conduct more comprehensive SAR studies.

  • Elucidating the precise molecular interactions with their targets through techniques like X-ray crystallography.

  • Investigating the potential for combination therapy with existing antibiotics to combat resistant infections.

  • Optimizing the pharmacokinetic and safety profiles of lead compounds to identify candidates for clinical development.

By following a rigorous and well-defined developmental pathway, the scientific community can unlock the full potential of the pyrido[2,3-b]pyrazine scaffold in the fight against antimicrobial resistance.

References

  • Sikine, M., et al. (2017). ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 16(1).
  • ResearchGate. (2017). (PDF) ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES. Available at: [Link]

  • Hjouji, M. Y., et al. (2017). 7-Bromo-1,4-dibutyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-2,3-dione.
  • Sikine, M., et al. (2018). 7-Bromo-1,4-bis(prop-2-ynyl)pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione.
  • Sikine, M., et al. (2017). ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 16(1). [Link]

  • Al-Warhi, T., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12693-12708.
  • Wang, J., et al. (2018). Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. Frontiers in Microbiology, 9, 239.
  • Lin, M.-H., et al. (2024). Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. ChemMedChem, e202400629.
  • ResearchGate. (2017). (PDF) ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES. Available at: [Link]

  • El Yaqoubi, M., et al. (2025). Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. Results in Chemistry, 102695.
  • Frontiers. (2018). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Available at: [Link]

  • MDPI. (2021). Pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolin-5-amines as Potential Cytotoxic Agents against Human Neuroblastoma. Available at: [Link]

  • MDPI. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b]b[2][10]enzothiazole Derivatives via Microwave-Assisted Synthesis. Available at: [Link]

  • MDPI. (2021). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Available at: [Link]

  • Miyazawa, T., et al. (1997). [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. Yakugaku Zasshi, 117(2), 126-132.

Sources

Method

Technical Application Note: Pyrido[2,3-b]pyrazine-8-carbaldehyde Scaffolds in Oncology

Executive Summary: The "Privileged Scaffold" In the landscape of heterocyclic drug discovery, the pyrido[2,3-b]pyrazine core is recognized as a "privileged scaffold"—a molecular framework capable of providing ligands for...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold"

In the landscape of heterocyclic drug discovery, the pyrido[2,3-b]pyrazine core is recognized as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Specifically, the 8-carbaldehyde derivative serves as a critical synthetic linchpin. It acts as a high-reactivity electrophilic handle, allowing medicinal chemists to rapidly generate diverse libraries of Schiff bases, hydrazones, and oximes .

These derivatives have demonstrated potent anticancer activity, primarily through two mechanisms:

  • Kinase Inhibition: ATP-competitive inhibition of EGFR (including the resistant T790M mutant) and mTOR/PI3K pathways.

  • DNA Intercalation: Planar stacking interactions that disrupt replication forks in rapidly dividing cells.

This guide details the protocols for synthesizing, derivatizing, and validating these compounds in an oncology setting.

Module 1: Synthetic Utility & Chemistry

Objective: Utilization of Pyrido[2,3-b]pyrazine-8-carbaldehyde for Library Generation.

The 8-carbaldehyde moiety is sensitive to oxidation and nucleophilic attack. It is rarely the final drug but rather the "diversity point" for Structure-Activity Relationship (SAR) optimization.

Core Reaction: Schiff Base Condensation

The most high-yield application is the condensation with aromatic amines or hydrazines to form an imine linker, stabilizing the core and extending the pharmacophore to reach hydrophobic pockets in kinase targets.

DOT Diagram 1: Synthetic Workflow

SynthesisWorkflow Precursor 2,3-Diaminopyridine Core Pyrido[2,3-b]pyrazine Core Formation Precursor->Core + Glyoxal/Dicarbonyl Aldehyde 8-Carbaldehyde (Key Intermediate) Core->Aldehyde Vilsmeier-Haack or SeO2 Oxidation Library Schiff Base/Hydrazone Library (Active Drugs) Aldehyde->Library + R-NH2 / H+ Cat. (Condensation)

Caption: Synthetic flow from raw precursors to the active 8-substituted anticancer library.

Protocol A: Derivatization of the 8-Carbaldehyde

Reagents:

  • Pyrido[2,3-b]pyrazine-8-carbaldehyde (1.0 eq)

  • Substituted Aromatic Hydrazine/Amine (1.1 eq)

  • Ethanol (Absolute) or Methanol

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Procedure:

  • Dissolution: Dissolve 1.0 mmol of the 8-carbaldehyde in 10 mL of absolute ethanol under gentle heating (40°C). Ensure complete solubilization.

  • Addition: Add 1.1 mmol of the target amine/hydrazine.

  • Catalysis: Add 2 drops of glacial acetic acid to protonate the carbonyl oxygen, enhancing electrophilicity.

  • Reflux: Reflux the mixture at 78°C for 3–6 hours. Monitor reaction progress via TLC (Mobile phase: CHCl3:MeOH 9:1). The aldehyde spot should disappear.

  • Isolation: Cool to room temperature. The Schiff base usually precipitates as a colored solid (yellow/orange).

  • Purification: Filter the precipitate and recrystallize from hot ethanol/DMF.

  • Validation: Verify structure via 1H-NMR . Look for the disappearance of the aldehyde proton (~10 ppm) and appearance of the imine singlet (~8.3–8.8 ppm).

Module 2: Target Profiling (Biological Assays)

Objective: Validate the anticancer potential of the synthesized library.

Mechanism of Action

The planar pyrido[2,3-b]pyrazine ring mimics the adenine ring of ATP, allowing it to dock into the ATP-binding pocket of kinases (e.g., EGFR). The 8-position substituent extends into the "gatekeeper" region or the solvent-exposed front, dictating selectivity.

DOT Diagram 2: Kinase Inhibition Mechanism

MOA Drug 8-Substituted Pyrido[2,3-b]pyrazine Kinase EGFR/mTOR Kinase Domain Drug->Kinase Competitive Binding (H-bonds @ Hinge Region) ATP ATP Molecule ATP->Kinase Blocked Signal Downstream Signaling (Proliferation) Kinase->Signal Inhibited Apoptosis Apoptosis (Cell Death) Signal->Apoptosis Pathway Collapse

Caption: Mechanism of Action: Competitive displacement of ATP leads to signal blockade and apoptosis.

Protocol B: In Vitro Cytotoxicity (MTT Assay)

Scope: Screening compounds against PC-3 (Prostate), A-549 (Lung), and MCF-7 (Breast) cell lines.[1]

Reagents:

  • MTT Reagent (5 mg/mL in PBS)

  • DMSO (Solubilizing agent)

  • 96-well culture plates

Procedure:

  • Seeding: Seed tumor cells (5 × 10³ cells/well) in 96-well plates and incubate for 24h at 37°C/5% CO2.

  • Treatment: Dissolve the pyrido[2,3-b]pyrazine derivative in DMSO (Stock 10 mM). Prepare serial dilutions (0.1 µM to 100 µM) in culture medium.

    • Critical Control: Final DMSO concentration must be < 0.5% to avoid solvent toxicity.

  • Incubation: Treat cells for 48–72 hours.

  • Development: Add 20 µL MTT solution to each well. Incubate for 4 hours. Mitochondrial succinate dehydrogenase in living cells reduces MTT to purple formazan.

  • Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

Data Interpretation Table:

IC50 Value (µM)ClassificationAction Required
< 1.0Potent HitProceed to Kinase Selectivity Profiling
1.0 – 10.0Moderate ActivityOptimize 8-position substituent (SAR)
> 10.0Weak/InactiveDiscard or check solubility issues

Module 3: Advanced Characterization (SAR & Docking)

Structure-Activity Relationship (SAR) Insights

Based on current literature (see References), the efficacy of the 8-substituted derivative depends on the electronic nature of the attached group:

  • Electron-Withdrawing Groups (NO2, F): Often enhance metabolic stability and cellular permeability.

  • Heterocyclic Appendages (Thiophene, Furan): Improve binding affinity via additional π-π stacking within the kinase pocket.

  • Hydroxyl/Amine Groups: Critical for hydrogen bonding with residues like Met793 in EGFR.

Protocol C: Molecular Docking (In Silico)

Before synthesis, screen the 8-carbaldehyde derivatives computationally.

  • Target: Download EGFR T790M structure (PDB ID: 3W2O or similar) from RCSB PDB.

  • Ligand Prep: Minimize energy of the pyrido[2,3-b]pyrazine Schiff bases using DFT (B3LYP/6-31G*).

  • Grid Generation: Center grid box on the ATP binding site (defined by the native ligand).

  • Scoring: Look for Binding Energy < -8.5 kcal/mol.

  • Key Interaction Check: Ensure the N1 or N4 of the pyrazine core forms a H-bond with the hinge region amino acids.

References

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing and biological activity. RSC Advances. (2023).

  • Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Bioorganic & Medicinal Chemistry Letters. (2013).[2]

  • Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors. ChemMedChem. (2022).

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Expert Opinion on Therapeutic Patents. (2024).

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances. (2021). (Note: Comparative scaffold analysis).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Pyrido[2,3-b]pyrazine Synthesis

Welcome to the technical support center for the synthesis of pyrido[2,3-b]pyrazines. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important h...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pyrido[2,3-b]pyrazines. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Pyrido[2,3-b]pyrazines are privileged structures in medicinal chemistry, appearing in compounds targeting a wide range of diseases.[1] However, their synthesis can present challenges, leading to suboptimal yields and purification difficulties.

This guide provides in-depth, experience-based solutions to common problems encountered during synthesis, structured in a practical question-and-answer format.

Part 1: Troubleshooting Guide

This section addresses specific experimental failures. Each issue is analyzed by probable cause, followed by actionable solutions and detailed protocols.

Issue 1: Low or No Product Yield

Question: My reaction to form the pyrido[2,3-b]pyrazine core resulted in a low yield or only starting materials. What are the likely causes and how can I fix this?

Probable Causes & Solutions:

  • Poor Quality of Starting 2,3-Diaminopyridine: The primary precursor, 2,3-diaminopyridine, is susceptible to oxidation and degradation, appearing as a dark or tarry solid. Using compromised starting material is a common cause of reaction failure.

    • Expert Insight: The vicinal diamines are electron-rich and can easily oxidize. This not only consumes the reactant but the resulting impurities can interfere with the reaction mechanism.

    • Solution:

      • Purification: Recrystallize the commercial 2,3-diaminopyridine from a suitable solvent like toluene or purify it by sublimation.

      • Quality Check: Always assess the purity by melting point and NMR before use. Fresh, high-purity starting material is critical.

      • Synthesis: For maximum purity, consider synthesizing 2,3-diaminopyridine from 3-amino-2-halopyridine via amination with aqueous ammonia in the presence of a copper catalyst.[2]

  • Incorrect Reaction Conditions (Solvent, Temperature, Catalyst): The condensation between 2,3-diaminopyridine and a 1,2-dicarbonyl compound is sensitive to reaction parameters.

    • Expert Insight: The choice of solvent and catalyst can dramatically influence the reaction rate and equilibrium. For instance, an acidic catalyst protonates the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the diamine.

    • Solution:

      • Solvent Selection: Ethanol is a common and effective solvent. However, for higher-boiling point requirements, solvents like xylenes can be used.[3] A recent study demonstrated excellent yields (82-89%) using ethanol with a catalytic amount of p-toluenesulfonic acid (p-TSA).[4][5]

      • Catalysis: If the reaction is sluggish, introduce a catalytic amount (e.g., 20 mol%) of an acid like p-TSA or acetic acid to facilitate the condensation.[4][5]

      • Temperature Optimization: Most condensations proceed well at reflux.[3] Start with refluxing ethanol and monitor the reaction by TLC. If the reaction is slow, consider switching to a higher-boiling solvent.

  • Decomposition of the 1,2-Dicarbonyl Compound: Many α-dicarbonyl compounds, such as glyoxal or methylglyoxal, are unstable or prone to self-condensation (e.g., aldol reaction) under basic or even neutral conditions.

    • Solution:

      • Use fresh, high-purity dicarbonyl reagents. Glyoxal is often supplied as a more stable aqueous solution.

      • Add the dicarbonyl compound slowly to the reaction mixture containing the diaminopyridine to maintain a low instantaneous concentration, minimizing side reactions.

Workflow for Diagnosing Low Yield

G start Low or No Yield Observed check_sm Verify Purity of 2,3-Diaminopyridine (NMR, MP) start->check_sm sm_bad Impure check_sm->sm_bad sm_good Pure check_sm->sm_good purify_sm Purify Starting Material (Recrystallization/ Sublimation) sm_bad->purify_sm Yes purify_sm->check_sm check_cond Review Reaction Conditions sm_good->check_cond cond_bad Suboptimal? check_cond->cond_bad optimize_cond Optimize Solvent, Temp, and Catalyst (p-TSA) cond_bad->optimize_cond Yes cond_good Optimal cond_bad->cond_good No rerun Re-run Experiment optimize_cond->rerun check_dicarbonyl Assess Stability of 1,2-Dicarbonyl Reagent cond_good->check_dicarbonyl dicarbonyl_bad Degraded? check_dicarbonyl->dicarbonyl_bad use_fresh Use Fresh Reagent, Add Slowly dicarbonyl_bad->use_fresh Yes dicarbonyl_bad->rerun No use_fresh->rerun

Caption: Troubleshooting workflow for low-yield synthesis.

Issue 2: Difficult Purification and Persistent Impurities

Question: My reaction seems to have worked based on TLC/LCMS, but I am struggling to isolate a pure product. What are common impurities and how can I remove them?

Probable Causes & Solutions:

  • Formation of Regioisomers: When using an unsymmetrical 1,2-dicarbonyl compound (e.g., pyruvaldehyde), two different regioisomers can form. These isomers often have very similar polarities, making chromatographic separation challenging.

    • Expert Insight: The relative nucleophilicity of the two amino groups on the diaminopyridine ring can be influenced by substituents, but often the selectivity is low, leading to a mixture.

    • Solution:

      • Chromatography: Use a high-resolution silica gel column with a shallow solvent gradient. Sometimes, switching to a different stationary phase (e.g., alumina) or a different solvent system can improve separation.

      • Recrystallization: This is often the most effective method. Carefully screen various solvents (e.g., ethanol, ethyl acetate, acetonitrile) and solvent mixtures to find conditions where one isomer crystallizes preferentially.[4][5]

  • Incomplete Reaction or Side Products: Unreacted diaminopyridine or partially condensed intermediates can contaminate the final product. Over-oxidation or polymerization can also lead to tarry byproducts.[3]

    • Solution:

      • Aqueous Wash: If the product is sufficiently nonpolar, perform an aqueous workup. A dilute acid wash (e.g., 1M HCl) can remove unreacted basic diaminopyridine.

      • Filtration/Trituration: After concentrating the reaction mixture, triturate the crude solid with a solvent in which the product is poorly soluble but the impurities are soluble (e.g., cold ethanol, diethyl ether). Filter the resulting solid.[4]

General Purification Protocol
  • Reaction Quench & Solvent Removal: After the reaction is complete, cool to room temperature. Remove the solvent under reduced pressure.

  • Aqueous Workup: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate). Wash sequentially with water and brine. This removes inorganic salts and highly polar impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.

  • Purification of the Crude Solid:

    • Method A: Recrystallization: Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol, ethyl acetate) and allow it to cool slowly to form crystals.[4][5]

    • Method B: Column Chromatography: If recrystallization fails, purify by flash column chromatography on silica gel.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to the pyrido[2,3-b]pyrazine core?

The most prevalent and straightforward method is the condensation of a 2,3-diaminopyridine derivative with a 1,2-dicarbonyl compound.[6] This is a variation of the well-established Guareschi reaction for pyridine synthesis.[7][8] The reaction is typically performed in a protic solvent like ethanol, often with mild heating or acid catalysis, to afford the bicyclic aromatic system in good to excellent yields.[4][5]

Q2: How do I choose the right reaction conditions for my specific substrates?

The optimal conditions depend on the reactivity of your specific diaminopyridine and dicarbonyl substrates. A good starting point is to screen a few conditions.

ParameterCondition 1 (Mild)Condition 2 (Standard)Condition 3 (Forcing)Rationale
Solvent EthanolEthanolXylene or DMFEthanol is a green and effective solvent. Xylene/DMF are used for less reactive substrates requiring higher temperatures.[3][4]
Catalyst None20 mol% p-TSAStoichiometric Acetic AcidAn acid catalyst activates the carbonyl for nucleophilic attack.[4]
Temperature Room TemperatureReflux (approx. 78 °C)Reflux (approx. 140 °C)Higher temperatures increase reaction rates but can also promote side reactions.
Reaction Time 12-24 h4-12 h1-4 hMonitor by TLC/LCMS to determine completion.

Q3: What is the general mechanism for the formation of the pyrido[2,3-b]pyrazine ring?

The reaction proceeds through a two-step condensation mechanism followed by an oxidation/aromatization step.

  • First Condensation: One of the amino groups of 2,3-diaminopyridine attacks one of the carbonyl groups of the 1,2-dicarbonyl compound to form a hemiaminal, which then dehydrates to form an imine.

  • Second Condensation (Cyclization): The remaining amino group attacks the second carbonyl group intramolecularly, forming a second hemiaminal.

  • Aromatization: This cyclic intermediate then dehydrates and is oxidized to form the stable, aromatic pyrido[2,3-b]pyrazine ring. Often, ambient oxygen is sufficient for the final oxidation step, especially at reflux.[3]

General Reaction Mechanism

G cluster_0 Step 1 & 2: Double Condensation cluster_1 Step 3: Aromatization Reactants 2,3-Diaminopyridine + 1,2-Dicarbonyl Imine Iminopyridine Intermediate Reactants->Imine - H2O Dihydropyrazine Dihydropyrido- [2,3-b]pyrazine Imine->Dihydropyrazine Intramolecular Cyclization (-H2O) Aromatization Oxidation (-2H) Dihydropyrazine->Aromatization Product Pyrido[2,3-b]pyrazine (Final Product) Aromatization->Product

Caption: Mechanism for pyrido[2,3-b]pyrazine formation.

References

  • Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. National Institutes of Health. Available from: [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. National Institutes of Health. Available from: [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. Available from: [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Publishing. Available from: [Link]

  • From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. PubMed Central. Available from: [Link]

  • Preparation of Some New Pyrazine and Triazine Derivatives and Study of their Antimicrobial and Anticancer activities. Iraqi Journal of Science. Available from: [Link]

  • (PDF) Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. ResearchGate. Available from: [Link]

  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis Online. Available from: [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Publishing. Available from: [Link]

  • Icilio Guareschi and his amazing “1897 reaction”. PubMed Central. Available from: [Link]

  • DE102009022830A1 - Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting. Google Patents.
  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. Available from: [Link]

Sources

Optimization

Technical Support Center: Purification of Substituted Pyrido[2,3-b]pyrazines

Welcome to the technical support center for the purification of substituted pyrido[2,3-b]pyrazines. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of substituted pyrido[2,3-b]pyrazines. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and practical, field-proven protocols. Pyrido[2,3-b]pyrazines are a critical class of N-heterocycles with significant applications in medicinal chemistry and materials science.[1][2][3] However, their purification can present unique challenges due to their specific physicochemical properties. This guide provides a systematic approach to overcoming these hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of substituted pyrido[2,3-b]pyrazines.

Q1: What are the most common impurities I should expect in the synthesis of substituted pyrido[2,3-b]pyrazines?

A1: The impurities largely depend on the synthetic route. For instance, in multicomponent reactions involving an aldehyde, 2-aminopyrazine, and a dicarbonyl compound, common impurities include unreacted starting materials and side-products from self-condensation of the dicarbonyl compound.[4][5] If the synthesis involves a Buchwald-Hartwig amination, residual palladium catalyst and ligands are common impurities.[6] In reactions where imidazoles are potential byproducts, their co-extraction with the desired pyrazine product can be a significant issue, especially when using polar extraction solvents like methyl-t-butyl ether (MTBE) or ethyl acetate.[7][8]

Q2: My substituted pyrido[2,3-b]pyrazine has poor solubility in common organic solvents. What should I do?

A2: Poor solubility can be a significant challenge. The solubility of pyrido[2,3-b]pyrazines is highly dependent on their substitution pattern.[9] For instance, introducing polar groups can improve aqueous solubility.[9] For purification, consider using more polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for dissolution, followed by precipitation with a less polar anti-solvent. Alternatively, for chromatographic purification of highly polar compounds, hydrophilic interaction liquid chromatography (HILIC) can be more effective than standard reversed-phase chromatography.[10]

Q3: How can I effectively monitor the progress of my purification?

A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring purification.[4] Use a suitable solvent system that provides good separation between your product and impurities. Visualization can be achieved under UV light (254/366 nm) or by using iodine vapor.[4] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) is highly recommended to assess purity and confirm the identity of the purified compound.[10] Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for confirming the structure and purity of the final product.[4][11][12]

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting advice for specific issues encountered during the purification of substituted pyrido[2,3-b]pyrazines.

Column Chromatography

Column chromatography is a primary technique for purifying pyrido[2,3-b]pyrazines.[1][7][12] However, several issues can arise.

Problem 1: My compound is not retained on the silica column and elutes with the solvent front.

  • Causality: This typically occurs when the compound is highly non-polar or the eluent is too polar. Pyrido[2,3-b]pyrazines, being electron-deficient aromatic systems, can exhibit varying polarities based on their substituents.[6][13]

  • Solution:

    • Decrease Eluent Polarity: Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. A shallow gradient can improve separation.[8]

    • Consider Normal Phase Chromatography: If your compound is sufficiently soluble in non-polar solvents, normal phase chromatography on silica gel is the standard approach.

    • Switch to Reversed-Phase Chromatography: If your compound is more polar, consider using a C18-bonded silica column with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[7]

Problem 2: I'm observing poor separation of my product from a closely related impurity.

  • Causality: Chemically similar impurities, such as isomers or compounds with very similar functional groups, can have very close retention factors (Rf) on TLC, making them difficult to separate by standard flash chromatography.

  • Solution:

    • Optimize the Mobile Phase: A systematic approach to solvent system optimization is crucial. Test different solvent mixtures to maximize the ΔRf between your product and the impurity. Sometimes, adding a small amount of a third solvent (e.g., methanol or triethylamine for basic compounds) can significantly improve separation.

    • Use High-Performance Flash Chromatography (HPFC): Utilize cartridges with smaller particle size silica and a higher surface area to enhance resolution.[8]

    • Employ a Different Stationary Phase: If silica gel is not effective, consider using alumina (basic or neutral) or a bonded phase like diol or cyano.

Problem 3: My compound appears to be degrading on the silica column.

  • Causality: Silica gel is acidic and can cause the degradation of acid-sensitive compounds. The nitrogen atoms in the pyrido[2,3-b]pyrazine core can be basic and interact strongly with the acidic silica surface, potentially leading to decomposition.[13]

  • Solution:

    • Deactivate the Silica Gel: Add a small amount of a base, such as triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.

    • Use Neutral or Basic Alumina: Alumina can be a good alternative to silica gel for acid-sensitive compounds.

    • Minimize Contact Time: Perform the chromatography as quickly as possible to reduce the time your compound is in contact with the stationary phase.

Workflow for Troubleshooting Column Chromatography

start Start Purification issue Identify Chromatography Issue start->issue no_retention Compound Not Retained issue->no_retention No Retention poor_sep Poor Separation issue->poor_sep Poor Separation degradation Compound Degradation issue->degradation Degradation solution1 Decrease Eluent Polarity / Switch to RP-HPLC no_retention->solution1 solution2 Optimize Mobile Phase / Use HPFC / Change Stationary Phase poor_sep->solution2 solution3 Deactivate Silica / Use Alumina / Minimize Contact Time degradation->solution3 end Pure Compound solution1->end solution2->end solution3->end

Caption: Decision tree for troubleshooting common column chromatography issues.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.[4]

Problem 1: I can't find a suitable solvent for recrystallization.

  • Causality: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Finding such a solvent can be challenging for novel substituted pyrido[2,3-b]pyrazines.

  • Solution:

    • Systematic Solvent Screening: Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, water). A good starting point is to test solvents in which the compound has partial solubility at room temperature.

    • Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at room temperature or with gentle heating. Then, slowly add a "poor" solvent (an anti-solvent in which it is insoluble) until the solution becomes turbid. Gently heat until the solution is clear again, and then allow it to cool slowly. A common combination is a polar solvent like ethanol with a non-polar anti-solvent like hexane.

Problem 2: My compound oils out instead of forming crystals.

  • Causality: This often happens when the solution is too concentrated, the cooling is too rapid, or the compound has a low melting point. The presence of impurities can also inhibit crystallization.

  • Solution:

    • Dilute the Solution: Add more of the recrystallization solvent to the oiled-out mixture and heat until a clear solution is formed. Then, allow it to cool more slowly.

    • Scratch the Inner Surface of the Flask: Use a glass rod to scratch the inside of the flask below the solvent level. The small scratches can provide nucleation sites for crystal growth.

    • Add a Seed Crystal: If you have a small amount of pure, crystalline material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

    • Lower the Crystallization Temperature: If cooling to room temperature is not effective, try cooling the solution in an ice bath or a refrigerator.

Problem 3: The recrystallized product is still impure.

  • Causality: Impurities may have similar solubility profiles to your product, causing them to co-precipitate.

  • Solution:

    • Perform a Second Recrystallization: A second recrystallization from the same or a different solvent system can often significantly improve purity.

    • Pre-treat with Activated Carbon: If the impurities are colored, they can sometimes be removed by adding a small amount of activated carbon to the hot solution before filtration. Be aware that activated carbon can also adsorb some of your product.

    • Combine with Chromatography: If recrystallization alone is insufficient, use it as a final polishing step after column chromatography.

Part 3: Experimental Protocols

Protocol for Flash Column Chromatography

This protocol provides a general guideline for purifying substituted pyrido[2,3-b]pyrazines using flash column chromatography on silica gel.

  • Preparation of the Column:

    • Choose a column size appropriate for the amount of crude material (a general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks.

    • Equilibrate the column by running 2-3 column volumes of the initial eluent through it.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and then removing the solvent under reduced pressure.

    • Carefully load the sample onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the initial, non-polar solvent system.

    • Gradually increase the polarity of the eluent according to the separation observed on TLC.

    • Collect fractions and monitor their composition by TLC.

  • Isolation of the Product:

    • Combine the pure fractions containing your product.

    • Remove the solvent under reduced pressure to obtain the purified substituted pyrido[2,3-b]pyrazine.

    • Confirm the purity and identity of the product using analytical techniques such as NMR and LC-MS.[1][4][11][12]

Protocol for Recrystallization

This protocol outlines the steps for purifying a solid substituted pyrido[2,3-b]pyrazine by recrystallization.

  • Solvent Selection:

    • Place a small amount of the crude product in a test tube.

    • Add a few drops of a test solvent and observe the solubility at room temperature and upon heating.

    • The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring.

    • Continue adding small portions of the hot solvent until the compound is completely dissolved.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask or adding a seed crystal.

    • Once crystallization at room temperature is complete, you can further increase the yield by cooling the flask in an ice bath.

  • Isolation and Drying of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent.[4]

    • Dry the crystals in a vacuum oven to remove any residual solvent.[4]

Part 4: Data Tables and Visualizations

Table 1: Common Solvents for Purification of Pyrido[2,3-b]pyrazines
SolventPolarity IndexBoiling Point (°C)Common Use
Hexane0.169Non-polar eluent for chromatography, anti-solvent for recrystallization
Ethyl Acetate4.477Polar eluent for chromatography, recrystallization solvent[4]
Dichloromethane (DCM)3.140Eluent for chromatography, good for dissolving a wide range of compounds
Ethanol4.378Polar eluent for chromatography, recrystallization solvent[4]
Methanol5.165Highly polar eluent for chromatography, recrystallization solvent
Water10.2100For washing crude product, reversed-phase chromatography, recrystallization[4]
Acetonitrile5.882Reversed-phase chromatography, recrystallization
Tetrahydrofuran (THF)4.066Eluent for chromatography, reaction solvent
Dimethylformamide (DMF)6.4153For dissolving poorly soluble compounds, reaction solvent

Diagram of a General Purification Workflow

start Crude Product from Synthesis workup Aqueous Workup / Extraction start->workup chromatography Column Chromatography workup->chromatography purity_check1 Purity Check (TLC, LC-MS) chromatography->purity_check1 recrystallization Recrystallization purity_check2 Purity Check (TLC, LC-MS) recrystallization->purity_check2 purity_check1->recrystallization Further Purification Needed final_product Pure Substituted Pyrido[2,3-b]pyrazine purity_check1->final_product Purity >95% purity_check2->chromatography Impure, Re-purify purity_check2->final_product Purity >95% characterization Characterization (NMR, HRMS, etc.) final_product->characterization

Caption: A general workflow for the purification of substituted pyrido[2,3-b]pyrazines.

References

  • Ashraf-Khorassani, M., Coleman III, W. M., Dube, M. F., & Taylor, L. T. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 784–789. [Link]

  • Zeb, A., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13(48), 33837-33853. [Link]

  • Patel, M. K., et al. (2022). Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. New Journal of Chemistry, 46(10), 4647-4658. [Link]

  • Chen, Y.-L., et al. (2024). Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. ChemMedChem, e202400629. [Link]

  • Scribd. (n.d.). Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (2024). (PDF) Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. [Link]

  • Zeb, A., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13(48), 33837-33853. [Link]

  • Zeb, A., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13, 33837-33853. [Link]

  • ResearchGate. (2023). (PDF) D-A-D Based Pyrido[2,3-b]Pyrazine Amine Derivatives for Organic Electronics. [Link]

  • PubMed. (2012). Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. [Link]

  • ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF. Retrieved January 27, 2026, from [Link]

  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022). Org. Commun., 15(3), 208-237. [Link]

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Troubleshooting

How to avoid side reactions in palladium-catalyzed couplings of iodopyridopyrazines

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving iodopyridopyrazine scaffolds. This guide is designed for researchers, c...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving iodopyridopyrazine scaffolds. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of C-C and C-N bond formation with these electron-deficient, nitrogen-rich heterocycles. The inherent electronic properties of the pyridopyrazine core can present unique challenges, including a propensity for specific side reactions.

This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you diagnose issues, optimize your reaction conditions, and achieve high-yield, clean conversions.

Section 1: Troubleshooting Common Side Reactions

This section addresses the most frequently encountered side reactions. Each entry explains the underlying chemical principles and provides a clear, step-by-step guide to mitigation.

Q1: My reaction is producing a significant amount of homocoupled pyridopyrazine dimer. What's causing this and how can I fix it?

A1: Understanding the Problem

Homocoupling of your iodopyridopyrazine is a common side reaction that consumes your starting material and complicates purification. It can arise from two primary pathways:

  • Palladium(II)-Mediated Coupling: A reaction between two molecules of your organopalladium intermediate (Ar-Pd-I) or between the intermediate and another molecule of the starting material. This is often exacerbated by conditions that favor the generation of Pd(II) species.[1]

  • Oxygen-Induced Coupling: The presence of dissolved oxygen can facilitate the homocoupling of organoboron reagents in Suzuki couplings, which in turn can disrupt the catalytic cycle and promote other undesired pathways.[1][2]

Troubleshooting Guide:

  • Step 1: Rigorously Exclude Oxygen. This is the most critical first step. Ensure your solvent is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire setup and reaction time.[2]

  • Step 2: Control the Rate of Oxidative Addition. The oxidative addition of the electron-deficient iodopyridopyrazine to Pd(0) is often very fast. A high concentration of the resulting Ar-Pd(II)-I intermediate can increase the likelihood of dimerization.

    • Lower the Reaction Temperature: Start the reaction at room temperature or even 0 °C and slowly warm if needed. This can temper the rate of oxidative addition relative to transmetalation.

    • Use a More Hindered Ligand: Bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can sterically disfavor the interaction of two large Ar-Pd(II)-I complexes, thereby suppressing this dimerization pathway.[3]

  • Step 3: Optimize the Palladium Pre-catalyst. The choice and handling of your palladium source are crucial.

    • Use a Pd(0) Source: Using a pre-catalyst that readily generates the active Pd(0) species, such as Pd₂(dba)₃ or a modern Buchwald G3/G4 pre-catalyst, can be advantageous over Pd(II) sources like Pd(OAc)₂.[4][5] If using a Pd(II) source, a pre-activation step may be necessary.

    • Avoid High Catalyst Loading: While counterintuitive, excessively high catalyst concentrations can sometimes increase side reactions. Aim for the lowest effective catalyst loading (typically 0.5–2 mol%).

Mitigation StrategyUnderlying PrincipleKey Action
Inert Atmosphere Prevents O₂-mediated side reactions.Degas solvent and maintain Ar/N₂ atmosphere.
Temperature Control Slows oxidative addition, preventing buildup of Ar-Pd(II)-I.Start reaction at a lower temperature (0-25 °C).
Ligand Choice Steric bulk hinders bimolecular side reactions.Screen bulky ligands (e.g., Buchwald-type).
Catalyst Choice Ensures efficient generation of the active Pd(0) catalyst.Use a reliable Pd(0) source or pre-catalyst.
Q2: I'm observing significant dehalogenation (proto-deiodination) of my starting material. Why is this happening and what are the solutions?

A2: Understanding the Problem

Dehalogenation is the replacement of the iodine atom with a hydrogen atom, leading to an unproductive consumption of your starting material. This side reaction often occurs when the reductive elimination of the desired product is slow, allowing competing pathways to take over. Potential hydrogen sources include trace water, the solvent, or even the phosphine ligand.

Troubleshooting Guide:

  • Step 1: Ensure Anhydrous Conditions. Use freshly dried solvents and reagents. While some cross-coupling reactions tolerate water (especially Suzuki), dehalogenation of electron-deficient substrates can be sensitive to protic sources.

  • Step 2: Accelerate Reductive Elimination with Ligand Choice. The final, product-forming step of the catalytic cycle is reductive elimination.[6] If this step is slow, the Ar-Pd(II)-R intermediate has more time to undergo side reactions.

    • Use Electron-Rich, Bulky Ligands: Ligands like XPhos, SPhos, or RuPhos are designed to promote fast reductive elimination from the palladium center, which is often the rate-limiting step for challenging substrates.[7]

  • Step 3: Re-evaluate Your Base. The base can play a role in dehalogenation.

    • Avoid Strong, Nucleophilic Bases: Bases like alkoxides (e.g., NaOtBu) can sometimes promote dehalogenation, especially at higher temperatures. Consider switching to a weaker, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.

    • Ensure Base is Dry: Clumps of hydrated base can create localized high concentrations of water. Use finely powdered, anhydrous base.

  • Step 4: Check Your Coupling Partner. In Suzuki couplings, if the transmetalation from the boronic acid is slow, the Ar-Pd(II)-I intermediate is more susceptible to decomposition pathways like dehalogenation. Ensure your boronic acid is of high purity.

Q3: My catalyst appears to be crashing out as palladium black, leading to a stalled reaction. How can I prevent this?

A3: Understanding the Problem

The formation of palladium black indicates the aggregation and precipitation of Pd(0) from the solution, removing it from the catalytic cycle. This happens when the ligands fail to adequately stabilize the Pd(0) species, often due to high temperatures, incorrect ligand-to-metal ratios, or ligand degradation.

Troubleshooting Guide:

  • Step 1: Increase Ligand-to-Palladium Ratio. The coordinatively unsaturated "L₁Pd(0)" species is highly active but also prone to aggregation.[8] Increasing the ligand-to-palladium ratio (e.g., from 1.1:1 to 2:1) can help maintain a stable, soluble "L₂Pd(0)" complex in solution.[5]

  • Step 2: Lower the Reaction Temperature. High temperatures accelerate not only the reaction but also catalyst decomposition pathways. If you observe Pd black formation, immediately lower the temperature. It is often better to run the reaction for a longer time at a lower, more stable temperature.

  • Step 3: Select a More Robust Ligand. Some phosphine ligands are susceptible to thermal degradation or oxidation.

    • Use Bulky Biarylphosphine Ligands: Ligands from the Buchwald and Hartwig groups are specifically designed for high thermal stability and resistance to degradation, making them excellent choices for stabilizing palladium catalysts.[7]

    • Consider N-Heterocyclic Carbenes (NHCs): NHC ligands often form very strong bonds with palladium, creating highly stable catalysts that are less prone to decomposition.

  • Step 4: Ensure Proper Mixing. In heterogeneous mixtures, poor stirring can lead to localized high concentrations of reagents, which can overwhelm and decompose the catalyst. Ensure vigorous stirring throughout the reaction.[5]

Section 2: FAQs for Reaction Optimization

Q4: How do I choose the optimal palladium source, ligand, and base for my specific coupling with an iodopyridopyrazine?

A4: The optimal conditions depend heavily on the type of cross-coupling reaction you are performing. The electron-deficient nature of the pyridopyrazine ring generally makes oxidative addition facile, so the key is to choose conditions that promote the subsequent transmetalation and reductive elimination steps while maintaining catalyst stability.

Coupling TypeRecommended Pd SourceRecommended Ligand ClassRecommended BaseKey Considerations
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃, or XPhos-Pd-G3Bulky, electron-rich biarylphosphines (XPhos, SPhos, RuPhos)K₃PO₄, Cs₂CO₃, K₂CO₃The base is crucial for activating the boronic acid. K₃PO₄ is a good starting point.[9][10]
Buchwald-Hartwig Amination Pd₂(dba)₃ or BrettPhos-Pd-G3Sterically hindered biarylphosphines (BrettPhos, RuPhos)NaOtBu, LiHMDS, K₂CO₃Strong, non-nucleophilic bases are required. NaOtBu is common but screen others if side reactions occur.
Sonogashira Pd(PPh₃)₂Cl₂, Pd(OAc)₂Triphenylphosphine (PPh₃), XantphosEt₃N, DiPEA (must be a tertiary amine)Requires a Cu(I) co-catalyst (e.g., CuI). Ensure complete exclusion of oxygen to prevent alkyne homocoupling (Glaser coupling).[11][12]
Heck Pd(OAc)₂P(o-tolyl)₃, Buchwald ligandsEt₃N, K₂CO₃The regioselectivity of the alkene addition can be an issue.[13][14]
Q5: Can you provide a general, robust protocol for setting up a small-scale test reaction for a Suzuki coupling?

A5: Absolutely. This protocol is designed for a ~0.2 mmol scale reaction to efficiently screen conditions.

Experimental Protocol: Small-Scale Suzuki-Miyaura Test Reaction

  • Vial Preparation: To a 4 mL screw-cap vial equipped with a magnetic stir bar, add the iodopyridopyrazine (1.0 eq., 0.2 mmol), the boronic acid or ester coupling partner (1.2–1.5 eq., 0.24–0.3 mmol), and the base (e.g., K₃PO₄, 2.0–3.0 eq., 0.4–0.6 mmol).

  • Inert Atmosphere: Seal the vial with a PTFE-lined cap. Evacuate and backfill the vial with argon or nitrogen. Repeat this cycle three times.

  • Reagent Addition: Through the septum, add the palladium pre-catalyst (e.g., XPhos-Pd-G3, 1–2 mol%, 0.002–0.004 mmol) as a solid if using a glovebox, or prepare a stock solution of the catalyst and ligand in the reaction solvent for addition via syringe.

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1, or Toluene, 2 mL) via syringe.

  • Reaction: Place the vial in a pre-heated reaction block or oil bath set to the desired temperature (e.g., 80–100 °C).

  • Monitoring: Stir the reaction vigorously. Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1h, 4h, 16h) and analyzing by LC-MS or TLC.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., EtOAc), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate for analysis.

Section 3: Visual Guides

The Palladium Catalytic Cycle and Common Failure Points

The following diagram illustrates the general Pd(0) catalytic cycle for a cross-coupling reaction. The red arrows indicate the points where common side reactions can divert the catalyst from the productive pathway.

Catalytic_Cycle Pd0 Active LₙPd(0) Catalyst OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd Fast for Ar-I Decomp Catalyst Decomposition (Pd Black) Pd0->Decomp Poor Ligand High Temp PdII_I Ar-Pd(II)(Lₙ)-I OxAdd->PdII_I Trans Transmetalation (R-M) PdII_I->Trans Base often required Dehalo Dehalogenation (Ar-H) PdII_I->Dehalo H⁺ source Slow Transmetalation Homo Homocoupling (Ar-Ar) PdII_I->Homo High Concentration O₂ Present PdII_R Ar-Pd(II)(Lₙ)-R Trans->PdII_R RedElim Reductive Elimination PdII_R->RedElim Often Rate-Limiting RedElim->Pd0 Catalyst Regenerated Product Product (Ar-R) RedElim->Product

Caption: General Pd(0) catalytic cycle with key side reaction pathways.

Troubleshooting Decision Tree

Use this flowchart to diagnose and address common issues in your palladium-catalyzed coupling reactions.

Troubleshooting_Tree Start Problem: Low Yield or Impure Product Q_SM Is Starting Material (SM) Consumed? Start->Q_SM A_No_SM No Reaction / Stalled Q_SM->A_No_SM No A_Side Side Products Observed Q_SM->A_Side Yes Q_Side What is the Main Side Product? SP_Dehalo Dehalogenation (Ar-H) Q_Side->SP_Dehalo Dehalogenation SP_Homo Homocoupling (Ar-Ar) Q_Side->SP_Homo Homocoupling SP_Decomp Pd Black Formation Q_Side->SP_Decomp Pd Black Sol_No_SM1 1. Check Catalyst Activity (Use fresh pre-catalyst) A_No_SM->Sol_No_SM1 Sol_No_SM2 2. Increase Temperature Sol_No_SM1->Sol_No_SM2 Sol_No_SM3 3. Screen Stronger Base / Solvent Sol_No_SM2->Sol_No_SM3 A_Side->Q_Side Sol_Dehalo 1. Use Bulky/e⁻-Rich Ligand 2. Use Anhydrous Conditions 3. Use Weaker Base (K₃PO₄) SP_Dehalo->Sol_Dehalo Sol_Homo 1. Rigorously Degas Solvent 2. Lower Reaction Temp 3. Use Bulky Ligand SP_Homo->Sol_Homo Sol_Decomp 1. Lower Reaction Temp 2. Increase Ligand:Pd Ratio 3. Use More Stable Ligand (NHC/Buchwald) SP_Decomp->Sol_Decomp

Caption: A decision tree for troubleshooting common cross-coupling issues.

References

  • Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). (2020). YouTube. Available at: [Link]

  • Palladium-Catalyzed Organic Reactions Involving Hypervalent Iodine Reagents. (n.d.). MDPI. Available at: [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (n.d.). ArODES. Available at: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. Available at: [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]

  • Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. Available at: [Link]

  • Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. (2019). YouTube. Available at: [Link]

  • Palladium catalyzed couplings. (2020). Chemistry LibreTexts. Available at: [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. (n.d.). Faraday Discussions. Available at: [Link]

  • Palladium-Catalyzed Decarbonylative Nucleophilic Halogenation of Acid Anhydrides. (n.d.). MDPI. Available at: [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. (2004). ACS Publications. Available at: [Link]

  • Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. (2025). ResearchGate. Available at: [Link]

  • a–c) Challenges in catalyzing the Sonogashira coupling reaction with... (n.d.). ResearchGate. Available at: [Link]

  • Palladium-catalyzed coupling of hydroxylamines with aryl bromides, chlorides, and iodides. (n.d.). Europe PMC. Available at: [Link]

  • Screening catalytic conditions in Heck coupling between... (n.d.). ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Available at: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. Available at: [Link]

  • Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions Catalyzed with Palladium(II) Complexes of Organochalcogen Ligands: Realities and Speculations. (n.d.). ACS Publications. Available at: [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). PMC. Available at: [Link]

  • Palladium-catalyzed cross-coupling reactions. (n.d.). Fiveable. Available at: [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. (2025). ResearchGate. Available at: [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • The Suzuki Reaction. (n.d.). Chem 115 Myers. Available at: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). NIH. Available at: [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction. (n.d.). ChemRxiv. Available at: [Link]

  • Innovative Approaches in Acyl Sonogashira Coupling: Impact of Supported CuNPs and Cu-PdNPs Nanocatalysts. (2023). MDPI. Available at: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). ResearchGate. Available at: [Link]

  • Heck Reaction. (2023). Chemistry LibreTexts. Available at: [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (n.d.). Beilstein Journals. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Confirmation of Pyrido[2,3-b]pyrazine Structures

For researchers, medicinal chemists, and material scientists, the pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic system. Its unique electronic properties and rigid structure make it a cornerstone for develop...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and material scientists, the pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic system. Its unique electronic properties and rigid structure make it a cornerstone for developing novel pharmaceuticals—from kinase inhibitors to antibacterial agents—and advanced materials for applications like organic light-emitting diodes (OLEDs).[1][2][3] The biological activity and physical properties of these compounds are intrinsically linked to their precise molecular architecture. Therefore, unambiguous structural confirmation is not merely a procedural step but a critical prerequisite for meaningful research and development.

This guide provides an in-depth comparison of the primary spectroscopic techniques used to elucidate and confirm the structure of pyrido[2,3-b]pyrazine derivatives. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, demonstrating how a multi-faceted analytical approach forms a self-validating system for structural verification.

The Analytical Challenge: Beyond a Simple Formula

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Architectural Blueprint

NMR spectroscopy is the most powerful and indispensable tool for the de novo structural elucidation of organic molecules, including the pyrido[2,3-b]pyrazine core. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Causality: Why a Multi-dimensional NMR Approach is Essential

While a simple ¹H NMR spectrum can confirm the presence of aromatic protons, it often fails to resolve complex splitting patterns or definitively assign protons to specific positions on the heterocyclic core, especially in substituted analogues. ¹³C NMR reveals the number of unique carbon environments but provides no direct information on their connectivity to protons. This is why two-dimensional (2D) NMR experiments like HSQC and HMBC are not just supplementary, but essential for building a complete, unambiguous picture of the molecular framework.

¹H and ¹³C NMR: The Initial Sketch

The parent pyrido[2,3-b]pyrazine ring has a distinct set of signals. The protons on the pyridine ring (H-6, H-7, H-8) typically appear at lower field (further downfield) than those on the pyrazine ring (H-2, H-3) due to the electron-withdrawing nature of the adjacent nitrogen atoms.

Table 1: Typical NMR Chemical Shifts (δ) for the Unsubstituted Pyrido[2,3-b]pyrazine Core

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C2/H2~8.7 - 8.9~145 - 147
C3/H3~8.7 - 8.9~144 - 146
C4aN/A~153 - 155
C5aN/A~138 - 140
C6/H6~9.1 - 9.3~153 - 155
C7/H7~7.7 - 7.9~125 - 127
C8/H8~8.5 - 8.7~136 - 138
C8aN/A~128 - 130

Note: Values are approximate and can vary significantly with solvent and substitution. Data compiled from literature sources.[4]

2D NMR (HSQC & HMBC): Assembling the Puzzle
  • HSQC (Heteronuclear Single Quantum Coherence): This experiment is the foundational step for connecting the proton and carbon skeletons. It generates a 2D plot showing correlations only between protons and the carbons they are directly attached to. This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall structure and positioning of substituents. It reveals correlations between protons and carbons that are two or three bonds away. For example, the proton at the H-6 position will show a correlation to the C-8 and C-4a carbons, confirming the connectivity across the nitrogen atom in the pyridine ring. This is invaluable for distinguishing between isomers.[5]

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_structure Structural Confirmation H1 ¹H NMR (Proton Environments) HSQC HSQC (Direct C-H Bonds) H1->HSQC Assigns Protons C13 ¹³C NMR (Carbon Environments) C13->HSQC Assigns Carbons HMBC HMBC (Long-Range C-H Bonds) HSQC->HMBC Provides C-H Pairs Structure Unambiguous 3D Structure & Isomer Confirmation HMBC->Structure Defines Skeleton & Substituent Placement

Caption: NMR workflow for structural elucidation.

Experimental Protocol: Comprehensive NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified pyrido[2,3-b]pyrazine derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds.[1]

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure adequate spectral width to cover all aromatic and aliphatic signals. Use a sufficient number of scans to achieve a good signal-to-noise ratio (>32 scans).

  • ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This is often a longer experiment, so an appropriate number of scans (e.g., 1024 or more) may be necessary.

  • 2D HSQC Acquisition: Set up a gradient-selected HSQC experiment. Optimize the ¹J(CH) coupling constant in the acquisition parameters (typically ~145 Hz for aromatic C-H) to maximize signal intensity.

  • 2D HMBC Acquisition: Set up a gradient-selected HMBC experiment. The key parameter is the long-range coupling constant, which should be optimized for 2-3 bond correlations (typically set to 8-10 Hz).

  • Data Processing and Interpretation: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate ¹H signals, pick peaks for all spectra, and systematically build the structure by assigning HSQC correlations first, then using HMBC cross-peaks to connect the molecular fragments.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Clues

Mass spectrometry is a destructive technique that provides the exact molecular weight of a compound, thereby confirming its molecular formula. It complements NMR by providing a crucial, independent piece of evidence.

Causality: Why High-Resolution MS is Superior

Low-resolution MS provides the nominal mass, which may be shared by multiple molecular formulas. High-Resolution Mass Spectrometry (HRMS), often performed with Time-of-Flight (TOF) or Orbitrap analyzers, measures the mass-to-charge ratio (m/z) to four or more decimal places. This high precision allows for the calculation of a unique elemental composition, effectively validating the molecular formula proposed from synthesis.

The molecular weight of the parent pyrido[2,3-b]pyrazine (C₇H₅N₃) is 131.0483 Da.[6] HRMS can confirm this value with high accuracy (e.g., 131.0481), ruling out other potential formulas with the same nominal mass.

Fragmentation Analysis

Electron Ionization (EI) is a common technique that imparts high energy to the molecule, causing it to fragment in a reproducible manner. The resulting fragmentation pattern serves as a "fingerprint" and can provide structural information. For pyrido[2,3-b]pyrazines, common fragmentation pathways involve the loss of small, stable neutral molecules like HCN (27 Da) from the heterocyclic rings.[7][8]

Table 2: Common Fragments in the Mass Spectrum of Pyrido[2,3-b]pyrazine

m/z ValueIdentityInterpretation
131[M]⁺Molecular Ion
104[M - HCN]⁺Loss of hydrogen cyanide from one of the rings
77[C₆H₅]⁺Phenyl cation, a common stable fragment

Source: NIST Mass Spectrometry Data Center.[6]

G M [C₇H₅N₃]⁺ m/z = 131 Frag1 [C₆H₄N₂]⁺ m/z = 104 M->Frag1 - HCN Frag2 [C₆H₅]⁺ m/z = 77 Frag1->Frag2 - N₂ or -HCN

Caption: A simplified fragmentation pathway for pyrido[2,3-b]pyrazine.

Experimental Protocol: HRMS (ESI-TOF) Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min). ESI is a soft ionization technique that typically keeps the molecular ion intact.

  • MS Acquisition: Acquire the spectrum in positive ion mode. Perform an external or internal mass calibration to ensure high mass accuracy.

  • Data Analysis: Identify the peak corresponding to the protonated molecule, [M+H]⁺. Use the instrument's software to calculate the elemental composition based on the accurate mass and compare it with the theoretical formula.

Vibrational and Electronic Spectroscopy: The Corroborating Evidence

IR and UV-Vis spectroscopy are rapid, non-destructive techniques that provide complementary, albeit less detailed, structural information. They are excellent for confirming the presence of key functional groups and characterizing the electronic nature of the conjugated system.

Infrared (IR) Spectroscopy

IR spectroscopy is primarily used to identify functional groups attached to the pyrido[2,3-b]pyrazine core. The core itself has a characteristic fingerprint region, but the most diagnostic peaks are often from its substituents (e.g., a strong C=O stretch for a ketone, or broad O-H stretch for an alcohol).

Ultraviolet-Visible (UV-Vis) Spectroscopy

This technique provides insight into the electronic transitions within the molecule. The extended π-conjugated system of the pyrido[2,3-b]pyrazine core gives rise to characteristic absorptions in the UV-Vis range. These typically include intense π–π* transitions and lower intensity n–π* transitions.[9] The position and intensity of the maximum absorption wavelength (λ_max) are highly sensitive to substituents on the ring, making it a useful tool for comparing a series of related compounds.

Table 3: Characteristic IR and UV-Vis Data for Pyrido[2,3-b]pyrazines

TechniqueRegionInterpretation
IR 3100-3000 cm⁻¹Aromatic C-H stretching
1650-1550 cm⁻¹Aromatic C=C and C=N stretching
1450-1350 cm⁻¹Ring stretching vibrations (fingerprint)
UV-Vis 280-400 nmπ–π* and n–π* transitions of the heterocyclic core

Note: Values are general ranges. Specific values depend on substitution and solvent.[4][9]

Experimental Protocol: IR and UV-Vis
  • IR (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Acquire the spectrum from 4000 to 400 cm⁻¹.

  • UV-Vis: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, cyclohexane). Record the absorption spectrum over a range of ~200-800 nm using a dual-beam spectrophotometer.

Integrated Analysis: A Unified Workflow for Certainty

G cluster_synthesis Synthesis & Purification cluster_analysis Parallel Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Confirmation Compound Synthesized Compound (Unknown Structure) MS Mass Spectrometry (HRMS) Compound->MS IR IR Spectroscopy Compound->IR UV UV-Vis Spectroscopy Compound->UV NMR NMR Spectroscopy (1D & 2D) Compound->NMR MS_data Molecular Formula (e.g., C₇H₅N₃) MS->MS_data IR_data Functional Groups (e.g., -NO₂, -NH₂) IR->IR_data UV_data Conjugated System (λ_max) UV->UV_data NMR_data C-H Framework & Connectivity NMR->NMR_data Conclusion Validated Structure MS_data->Conclusion IR_data->Conclusion UV_data->Conclusion NMR_data->Conclusion

Caption: Integrated workflow for spectroscopic structure confirmation.

Conclusion

For researchers working with pyrido[2,3-b]pyrazines, a rigorous and multi-faceted approach to structural analysis is paramount. While NMR, particularly with 2D techniques like HSQC and HMBC, provides the foundational blueprint of the molecule, it should always be corroborated by other methods. High-resolution mass spectrometry provides definitive confirmation of the elemental composition, and IR and UV-Vis spectroscopy offer rapid, valuable checks on functional groups and the electronic system. By judiciously combining these techniques, scientists can ensure the scientific integrity of their work and build a solid, validated foundation for subsequent research in drug discovery and materials science.

References

  • Butt, H. M., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67580, Pyrido(2,3-b)pyrazine. PubChem. Retrieved from: [Link]

  • Butt, H. M., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Publishing. Available at: [Link]

  • Butt, H. M., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and. Research Square. Available at: [Link]

  • Patil, S. A., et al. (2022). Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. Materials Chemistry Frontiers. Available at: [Link]

  • Bardaweel, S. K., et al. (2024). Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. ResearchGate. Available at: [Link]

  • Supporting information for: Microwave-assisted synthesis of quinoxalines and pyrido[2,3-b]pyrazines. (n.d.). Beilstein Journals. Retrieved from: [Link]

  • Patil, S. A., et al. (2022). Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. RSC Publishing. Available at: [Link]

  • Li, W., et al. (2018). Pyrido[2,3-b]pyrazine-based full-color fluoresent materials for high-performance OLEDs. Journal of Materials Chemistry C. Available at: [Link]

  • Aslam, S., et al. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b]. Asian Journal of Chemistry. Available at: [Link]

  • Tisler, M., & Stanovnik, B. (1971). The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. Journal of Mass Spectrometry. Available at: [Link]

  • [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. (1993). PubMed. Retrieved from: [Link]

  • ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. (2022). Journal of the Serbian Chemical Society. Available at: [Link]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. Retrieved from: [Link]

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Comparative

Comparative Guide: Biological Efficacy of Pyrido[2,3-b]pyrazine Isomers in Kinase Inhibition

Topic: Comparative Guide: Biological Efficacy of Pyrido[2,3-b]pyrazine Isomers Content Type: Publish Comparison Guide Executive Summary In the landscape of nitrogen-containing heterocycles, the pyrido[2,3-b]pyrazine scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: Biological Efficacy of Pyrido[2,3-b]pyrazine Isomers Content Type: Publish Comparison Guide

Executive Summary

In the landscape of nitrogen-containing heterocycles, the pyrido[2,3-b]pyrazine scaffold has emerged as a critical bioisostere to quinoxalines and pteridines. Its distinct electron-deficient nature and capacity for specific hydrogen bonding make it a privileged structure in oncology, particularly for targeting kinases resistant to first-generation inhibitors (e.g., EGFR T790M mutants).[1]

This guide provides a technical comparison of pyrido[2,3-b]pyrazine isomers , specifically focusing on the regioisomeric products (2-substituted vs. 3-substituted) formed during synthesis, and the structural scaffold isomers (vs. pyrido[3,4-b]pyrazine). We analyze the structure-activity relationship (SAR) driving their differential biological performance and provide validated protocols for their selective synthesis and evaluation.

Structural Analysis: The Isomer Landscape

The term "isomer" in this context addresses two distinct challenges in drug design:

  • Regioisomerism (Synthesis-Driven): The condensation of 2,3-diaminopyridine with unsymmetrical

    
    -ketoaldehydes yields two regioisomers (2-substituted and 3-substituted).[1] These often possess drastically different binding affinities due to the position of the hydrogen-bond acceptor (N1 vs. N4).
    
  • Scaffold Isomerism (Design-Driven): Comparing the [2,3-b] fusion with the [3,4-b] fusion affects the electronic distribution and solubility profile.

Comparative Matrix: Pyrido[2,3-b]pyrazine vs. Alternatives
FeaturePyrido[2,3-b]pyrazine (Target)Pyrido[3,4-b]pyrazine (Alternative)Quinoxaline (Benchmark)
Electronic Character Highly electron-deficient (3 N atoms).[1] High electron affinity.[1]Moderate electron deficiency.[1] Different dipole vector.Balanced aromaticity.[1][2] Lipophilic.[1]
Solubility Moderate to High (Polar N-rich core).[1]Moderate.Low (often requires solubilizing groups).[1]
Key Biological Target EGFR (T790M), ALK, PI3K. CDK inhibitors, Antiviral (RSV).[1]DNA Intercalators, Broad Kinase inhibition.[1][3][4]
Synthetic Challenge High: Regioselectivity is difficult to control (mix of 2- and 3- isomers).Moderate: Symmetry often simplifies synthesis.[1]Low: Symmetric diamine precursors.[1]
Metabolic Stability Susceptible to oxidation at C-2/C-3.[1]Variable.Generally stable, prone to N-oxidation.[1]
Biological Performance: Regioisomer Specificity

The most critical variable for researchers is the regioisomerism of the pyrazine ring substitution.[1] In kinase pockets (e.g., EGFR), the orientation of the Nitrogen atoms (N1 vs N4) relative to the substituent determines the ability to form the "hinge-binding" hydrogen bonds.

Case Study: EGFR Inhibition (Erlotinib-Resistant Models)
  • Active Isomer: 3-substituted pyrido[2,3-b]pyrazine derivatives often exhibit superior potency against EGFR T790M mutants compared to their 2-substituted counterparts.[1]

  • Mechanism: The N1 nitrogen often serves as a hydrogen bond acceptor for the kinase hinge region (e.g., Met793 in EGFR). Steric clashes in the 2-isomer can prevent this alignment.[1]

Table 1: Comparative Potency (IC50) in Non-Small Cell Lung Cancer (NSCLC) Data synthesized from representative SAR studies (e.g., Source 1.3, 1.10).

Compound VariantCell Line: PC9 (EGFR Del19)Cell Line: PC9-ER (EGFR T790M)Selectivity Index (WT/Mutant)
7-substituted Pyrido[2,3-b]pyrazine (Lead)0.09 µM 0.15 µM High (Overcomes Resistance)
Regioisomer (Isomer B) > 1.5 µM> 5.0 µMLow (Inactive)
Quinoxaline Analog 0.50 µM2.2 µMModerate
Erlotinib (Control) 0.01 µM> 10.0 µMResistant

Insight: The pyrido[2,3-b]pyrazine scaffold (specifically the optimized regioisomer) retains potency against the T790M mutation where quinoxaline and erlotinib fail. This is attributed to the distinct electronic environment of the pyridine-fused ring allowing for tighter binding in the altered ATP-binding pocket.

Experimental Protocols

To ensure reproducibility, the following protocols address the synthesis separation and biological validation.

Protocol A: Regioselective Synthesis & Separation

Objective: Synthesize and isolate the 2- and 3-substituted isomers from 2,3-diaminopyridine.

  • Reagents: 2,3-Diaminopyridine (1.0 eq), Unsymmetrical Arylglyoxal (1.1 eq), Ethanol (Solvent), Acetic Acid (Catalyst).[1]

  • Reaction:

    • Dissolve 2,3-diaminopyridine in absolute ethanol (0.1 M).

    • Add Arylglyoxal dropwise at 0°C (Low temperature favors kinetic control, influencing regioisomer ratio).[1]

    • Add catalytic glacial acetic acid (10 mol%).

    • Stir at 0°C for 2 hours, then warm to Room Temperature (RT) for 12 hours.

  • Purification (Critical Step):

    • The isomers usually have distinct R_f values.[1]

    • TLC System: Hexane:Ethyl Acetate (3:1).[1] The 3-isomer is typically more polar (lower R_f) due to N-lone pair exposure.[1]

    • Column Chromatography: Use a gradient elution.[1] Isolate "Isomer A" (Major) and "Isomer B" (Minor).[1]

  • Characterization:

    • NOE (Nuclear Overhauser Effect) NMR: Irradiate the pyrazine proton. If NOE is observed with the pyridine ring proton (H-4), it confirms the regiochemistry.

Protocol B: Kinase Inhibition Assay (FRET-based)

Objective: Quantify IC50 values for the isolated isomers against EGFR T790M.[1]

  • System: LanthaScreen™ Eu Kinase Binding Assay (or equivalent TR-FRET).[1]

  • Preparation:

    • Prepare 3x serial dilutions of Isomer A and Isomer B in DMSO (Start at 10 µM).

    • Prepare Kinase/Antibody mixture: EGFR T790M (5 nM) + Eu-anti-GST Antibody (2 nM) in Kinase Buffer A.[1]

    • Prepare Tracer: Kinase Tracer 199 (10 nM).[1]

  • Workflow:

    • Add 5 µL of Compound solution to 384-well plate.

    • Add 5 µL of Kinase/Antibody mix.[1] Incubate 15 min.

    • Add 5 µL of Tracer.[1]

    • Incubate 60 min at RT in dark.

  • Readout: Measure Fluorescence Ratio (665 nm / 615 nm) on a plate reader.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Fit to sigmoidal dose-response curve to extract IC50.[1]

Visualization of Mechanisms
Diagram 1: Regioselective Synthesis Pathway

This diagram illustrates the bifurcation point where reaction conditions determine the isomeric outcome.[1]

SynthesisPath cluster_legend Reaction Outcome Start 2,3-Diaminopyridine + Arylglyoxal Intermediate Schiff Base Intermediate Start->Intermediate Condensation PathA Nucleophilic Attack at N-2 (Pyridine) Intermediate->PathA Kinetic Control (Low Temp) PathB Nucleophilic Attack at N-3 (Pyridine) Intermediate->PathB Thermodynamic Control (High Temp/Acid) Isomer2 2-Substituted Pyrido[2,3-b]pyrazine (Often Less Active) PathA->Isomer2 Isomer3 3-Substituted Pyrido[2,3-b]pyrazine (Target: High Potency) PathB->Isomer3

Caption: Divergent synthesis pathway of pyrido[2,3-b]pyrazine regioisomers. Reaction temperature and pH modulate the ratio of the 2-substituted vs 3-substituted products.

Diagram 2: EGFR Signaling Inhibition

How the active isomer interrupts the oncogenic signaling cascade.[1]

Signaling Ligand EGF Ligand Receptor EGFR (T790M) Mutant Receptor Ligand->Receptor Activation Phos Autophosphorylation Receptor->Phos If Uninhibited Apoptosis Apoptosis (Cell Death) Receptor->Apoptosis If Inhibited Drug 3-Substituted Pyrido[2,3-b]pyrazine Drug->Receptor Competitive Inhibition (High Affinity) Drug->Phos BLOCKS ATP ATP ATP->Receptor Normal Binding Downstream PI3K / AKT / STAT Signaling Cascade Phos->Downstream Proliferation Tumor Cell Proliferation Downstream->Proliferation

Caption: Mechanism of Action.[1][2] The active isomer competitively inhibits ATP binding at the mutant EGFR T790M site, halting downstream proliferation signals.

References
  • Comparison of Pyrido-pyrazine and Quinoxaline Scaffolds Title: From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles.[1] Source: NCBI / PubMed Central URL:[1][Link]

  • Synthesis and Biological Evaluation of Pyrido[2,3-b]pyrazines Title: Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines.[1][5] Source: PubMed URL:[1][6][Link]

  • Regioselective Synthesis of Pyrido[2,3-b]pyrazine Title: Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction.[1] Source: Ingenta Connect / Heterocycles URL:[Link][2][3][4][6][7][8][9][10][11][12]

  • ALK Inhibition by Tetrahydropyrido[2,3-b]pyrazines Title: Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase. Source: PubMed URL:[1][6][Link]

Sources

Validation

Validating the Antiproliferative Activity of Novel Pyridopyrazines in Melanoma Cells: A Comparative Guide

Introduction: The Evolving Landscape of Melanoma Therapeutics and the Quest for Novel Inhibitors Malignant melanoma remains a formidable challenge in oncology, characterized by its high metastatic potential and notorious...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolving Landscape of Melanoma Therapeutics and the Quest for Novel Inhibitors

Malignant melanoma remains a formidable challenge in oncology, characterized by its high metastatic potential and notorious resistance to conventional therapies. The discovery of activating mutations in the BRAF gene, present in approximately 50% of cutaneous melanomas, revolutionized treatment with the development of targeted therapies like Vemurafenib.[1] These BRAF inhibitors initially yield impressive clinical responses by targeting the constitutively active MAPK signaling pathway.[2] However, the durable success of these agents is often thwarted by the emergence of acquired resistance, frequently driven by the reactivation of the MAPK pathway or activation of bypass signaling cascades.[3][4] This clinical reality underscores the urgent need for novel therapeutic strategies that can overcome these resistance mechanisms.

Pyridopyrazines, a class of nitrogen-containing heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry due to their diverse biological activities. Recent research into structurally related compounds, such as pyrrolo[3,2-c]pyridines, has demonstrated potent antiproliferative effects in melanoma cell lines, with some derivatives showing superior potency to Vemurafenib.[5] This guide provides a comprehensive framework for validating the antiproliferative activity of novel pyridopyrazine derivatives in melanoma cells, comparing their efficacy against established treatments, and elucidating their potential mechanisms of action.

Molecular Deep Dive: Unraveling the Putative Mechanism of Novel Pyridopyrazines

While the precise molecular targets of many novel pyridopyrazines in melanoma are still under active investigation, compelling evidence from related heterocyclic compounds points towards the inhibition of key regulators of cell proliferation and survival, such as Aurora kinases and the protein tyrosine phosphatase SHP2.

Aurora Kinase Inhibition: A Promising Avenue

Aurora kinases (A and B) are crucial serine/threonine kinases that govern mitotic progression. Their overexpression is a common feature in various cancers, including melanoma, making them attractive therapeutic targets.[6][7] Inhibition of Aurora kinase B, in particular, has been shown to induce mitotic catastrophe and subsequent apoptosis in melanoma cells, irrespective of their BRAF mutational status.[8] Furthermore, Aurora kinase inhibitors can sensitize melanoma cells to T-cell-mediated cytotoxicity, suggesting a dual role in directly inhibiting tumor growth and enhancing anti-tumor immunity.[6]

SHP2 Inhibition: A Strategy to Counter Resistance

SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in the RAS-MAPK signaling pathway.[9] It acts as a central node downstream of multiple receptor tyrosine kinases (RTKs) and is essential for the sustained activation of the MAPK cascade.[10] Novel pyrazolopyrazine compounds have been identified as potent SHP2 inhibitors.[9] Targeting SHP2 presents a compelling strategy to overcome resistance to BRAF inhibitors, as it can block the reactivation of the MAPK pathway driven by upstream signals.

The following diagram illustrates a hypothesized signaling pathway through which a novel pyridopyrazine derivative might exert its antiproliferative effects in BRAF-mutant melanoma by targeting Aurora Kinase A/B and SHP2, leading to the downregulation of the MAPK pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 RTK->SHP2 RAS RAS SHP2->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Vemurafenib Vemurafenib Vemurafenib->BRAF Inhibits Novel_Pyridopyrazine Novel Pyridopyrazine Novel_Pyridopyrazine->SHP2 Inhibits Aurora_Kinase Aurora Kinase A/B Novel_Pyridopyrazine->Aurora_Kinase Inhibits Aurora_Kinase->Proliferation Promotes

Caption: Hypothesized mechanism of a novel pyridopyrazine in BRAF-mutant melanoma.

Comparative Analysis: Gauging the Antiproliferative Potency

A critical step in validating a novel compound is to benchmark its activity against current standards of care and other relevant molecules. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison. The following table summarizes the reported IC50 values for Vemurafenib and representative novel heterocyclic compounds in various melanoma cell lines.

Compound/DrugMelanoma Cell LineBRAF StatusIC50 (µM)Reference
Vemurafenib A375MV600E0.0319 ± 0.007[11]
WM793BV600E0.626 ± 0.21[11]
A375 RL (Resistant)V600E39.378[12]
Pyrrolo[3,2-c]pyridine Derivative 8a A375PV600E< 0.05[5]
Pyrrolo[3,2-c]pyridine Derivative 9b A375PV600E< 0.05[5]
Pyrrolo[3,2-c]pyridine Derivative 9c A375PV600E< 0.05[5]
Barasertib-HQPA (Aurora B Inhibitor) M14 (Vemurafenib Sensitive)V600ENot specified, but effective[8]
M14 (Vemurafenib Resistant)V600ENot specified, but effective[8]

Experimental Protocols for Validation

To rigorously validate the antiproliferative activity of a novel pyridopyrazine, a series of well-controlled in vitro assays are essential. The following protocols provide a step-by-step guide for these key experiments.

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[13]

Causality Behind Experimental Choices:

  • Seeding Density: Optimizing the initial cell number is crucial to ensure that cells are in the logarithmic growth phase during the assay, providing a sensitive window to detect antiproliferative effects.

  • Drug Incubation Time: A 72-hour incubation period is typically sufficient to observe significant effects on cell proliferation.

  • MTT Incubation: The conversion of MTT to formazan by mitochondrial dehydrogenases is a time-dependent process; a 2-4 hour incubation is generally optimal.

  • Solubilization: Complete solubilization of the formazan crystals is critical for accurate spectrophotometric measurement.

Step-by-Step Methodology:

  • Cell Seeding: Plate melanoma cells (e.g., A375, SK-MEL-28) in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the novel pyridopyrazine and the reference compound (e.g., Vemurafenib) in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle-treated wells as a negative control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[14]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[14] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

G cluster_workflow MTT Assay Workflow start Seed Melanoma Cells (96-well plate) treat Treat with Novel Pyridopyrazine & Controls start->treat incubate1 Incubate (72 hours) treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (2-4 hours) add_mtt->incubate2 solubilize Solubilize Formazan Crystals incubate2->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze

Caption: Workflow for the MTT cell viability assay.

Cell Cycle Analysis by Flow Cytometry

Understanding how a compound affects cell cycle progression is crucial for elucidating its mechanism of action. Flow cytometry with propidium iodide (PI) staining allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Causality Behind Experimental Choices:

  • Ethanol Fixation: Cold ethanol fixation permeabilizes the cells and preserves their DNA content for staining.

  • RNase Treatment: PI intercalates with both DNA and RNA. RNase treatment is essential to eliminate RNA staining, ensuring that the fluorescence signal is directly proportional to the DNA content.

  • Propidium Iodide Staining: PI is a stoichiometric DNA stain, meaning the amount of fluorescence is directly proportional to the amount of DNA in the cell.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed melanoma cells in 6-well plates and treat with the novel pyridopyrazine at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A and PI).

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to de-convolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Unveiling the Molecular Mechanism: Western Blot Analysis of the MAPK Pathway

Western blotting is a powerful technique to investigate changes in protein expression and phosphorylation status, providing direct evidence of a compound's effect on specific signaling pathways.[15]

Causality Behind Experimental Choices:

  • Protein Extraction: Using a lysis buffer with protease and phosphatase inhibitors is critical to preserve the integrity and phosphorylation status of the target proteins.

  • Protein Quantification: Accurate protein quantification (e.g., using a BCA assay) is essential for equal loading of protein samples, allowing for reliable comparisons between different treatment groups.

  • Antibody Selection: Using highly specific primary antibodies against both the total and phosphorylated forms of the target proteins (e.g., ERK1/2, p-ERK1/2) is crucial for accurate detection.

  • Loading Control: Probing for a housekeeping protein (e.g., β-actin, GAPDH) is necessary to confirm equal protein loading across all lanes.

Step-by-Step Methodology:

  • Cell Lysis: Treat melanoma cells with the novel pyridopyrazine for a specified time (e.g., 2, 6, 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature the protein samples and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of key MAPK pathway proteins (e.g., BRAF, MEK, ERK).

  • Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion and Future Directions

This guide provides a robust framework for the preclinical validation of novel pyridopyrazine derivatives as potential antiproliferative agents for melanoma. By employing a systematic approach that combines rigorous in vitro assays with a deep understanding of the underlying molecular mechanisms, researchers can effectively identify and characterize promising new therapeutic candidates. The comparative data generated through these studies will be instrumental in prioritizing compounds for further development, including in vivo efficacy studies in animal models and, ultimately, clinical trials. The exploration of pyridopyrazines and related heterocyclic scaffolds holds significant promise for expanding the therapeutic arsenal against melanoma and overcoming the challenge of drug resistance.

References

  • (2022). Potential Anticancer Agents against Melanoma Cells Based on an As-Synthesized Thiosemicarbazide Derivative. PMC. [Link]

  • (2020). Aurora kinase inhibition sensitizes melanoma cells to T-cell-mediated cytotoxicity. NIH. [Link]

  • (2009). Development of a novel chemical class of BRAF inhibitors offers new hope for melanoma treatment. PubMed. [Link]

  • (2023). Novel Pyrazolopyrazine Compounds as SHP2 Inhibitors for Treating Glioblastoma. NIH. [Link]

  • Comparison of IC50 values for (A) CI-1040 vs. vemurafenib and (B)... ResearchGate. [Link]

  • (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. PubMed. [Link]

  • (2015). Treatment of melanoma with selected inhibitors of signaling kinases effectively reduces proliferation and induces expression of cell cycle inhibitors. PMC. [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • (2025). BRAF inhibitors in Melanoma: Structural Insights, Therapeutic Resistance, and Biological Evaluation of Quinazoline Derivatives. PubMed. [Link]

  • (2023). SHP2 Inhibitors Undergo Exploration in Combinations | Targeted Oncology. Targeted Oncology. [Link]

  • (2016). A Novel Mitochondrial Inhibitor Blocks MAPK Pathway and Overcomes MAPK Inhibitor Resistance in Melanoma. ResearchGate. [Link]

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  • The Tyrosine phosphatase SHP2 allosteric inhibitors according to the literature. ResearchGate. [Link]

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  • The Challenging Melanoma Landscape: From Early Drug Discovery to Clinical Approval. MDPI. [Link]

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Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrido[2,3-b]pyrazine-8-carbaldehyde
Reactant of Route 2
Reactant of Route 2
Pyrido[2,3-b]pyrazine-8-carbaldehyde
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